Product packaging for Tert-butyl 3-bromo-1h-indole-1-carboxylate(Cat. No.:CAS No. 143259-56-7)

Tert-butyl 3-bromo-1h-indole-1-carboxylate

Cat. No.: B139348
CAS No.: 143259-56-7
M. Wt: 296.16 g/mol
InChI Key: DMNYMGSBBRRGOW-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-1h-indole-1-carboxylate is a useful research compound. Its molecular formula is C13H14BrNO2 and its molecular weight is 296.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14BrNO2 B139348 Tert-butyl 3-bromo-1h-indole-1-carboxylate CAS No. 143259-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNYMGSBBRRGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602357
Record name tert-Butyl 3-bromo-1H-indole-1-carboxylate
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Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143259-56-7
Record name tert-Butyl 3-bromo-1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-indole, N-BOC protected 98%
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Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-bromo-1H-indole-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of the bromine atom at the 3-position of the indole scaffold and the presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. These features allow for selective functionalization through a variety of modern cross-coupling reactions, enabling the construction of complex molecular architectures. This document details experimental protocols for its synthesis and subsequent transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, and provides key data for its characterization.

Chemical Properties

This compound is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, enhancing its stability and solubility in common organic solvents. The bromine atom at the 3-position is the key reactive site for the introduction of diverse functionalities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Synonyms 1-Boc-3-bromoindole, 3-Bromo-1-(tert-butoxycarbonyl)-1H-indole
CAS Number 143259-56-7
Molecular Formula C₁₃H₁₄BrNO₂
Molecular Weight 296.16 g/mol
Appearance White to off-white solid
Boiling Point 367.9 ± 34.0 °C (Predicted)
Density 1.37 ± 0.1 g/cm³ (Predicted)
Flash Point 176.3 ± 25.7 °C (Predicted)
XLogP3 4
Topological Polar Surface Area 31.2 Ų

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-protection of 3-bromoindole with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 3-Bromoindole

This protocol details the synthesis of the title compound from commercially available 3-bromoindole.

Materials:

  • 3-Bromoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 3-bromoindole (1.0 equivalent) in anhydrous DCM or THF, add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3-Bromoindole 3-Bromoindole Boc2O_DMAP Boc₂O, DMAP DCM or THF, rt Reaction N-Boc Protection Boc2O_DMAP->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-butyl 3-bromo-1H- indole-1-carboxylate Purification->Product

Caption: Synthetic workflow for the N-Boc protection of 3-bromoindole.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions at the C-3 position. The bromine atom serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the indole core and various aryl or heteroaryl boronic acids or esters. This reaction is crucial for the synthesis of biaryl structures commonly found in pharmaceutical agents.

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 3-aryl-1H-indole-1-carboxylate derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the indole and a terminal alkyne, providing access to 3-alkynylindoles, which are important precursors for various heterocyclic compounds.

  • To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

  • Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

  • The crude product is purified by column chromatography to yield the 3-alkynyl-1H-indole-1-carboxylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminoindole derivatives.

  • Suspend a mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat under an inert atmosphere at a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 3-amino-1H-indole-1-carboxylate derivative.

Cross_Coupling_Reactions cluster_cc Cross-Coupling Reactions of this compound cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Start tert-butyl 3-bromo-1H- indole-1-carboxylate Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents Sonogashira_Reagents R-C≡CH Pd/Cu Catalyst, Base Start->Sonogashira_Reagents Buchwald_Reagents R₂NH Pd Catalyst, Base Start->Buchwald_Reagents Suzuki_Product 3-Aryl-1-Boc-indole Suzuki_Reagents->Suzuki_Product C-C bond Sonogashira_Product 3-Alkynyl-1-Boc-indole Sonogashira_Reagents->Sonogashira_Product C-C bond Buchwald_Product 3-Amino-1-Boc-indole Buchwald_Reagents->Buchwald_Product C-N bond

Caption: Key cross-coupling reactions of the title compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): ~7.9-8.1 (d, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), 1.6-1.7 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): ~149-150 (C=O), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~123 (Ar-C), ~115 (Ar-C), ~95 (C-Br), ~84 (-C(CH₃)₃), ~28 (-C(CH₃)₃)
IR (KBr) ν (cm⁻¹): ~2975 (C-H stretch, tert-butyl), ~1730 (C=O stretch, carbamate), ~1580 (C=C stretch, aromatic), ~1250 (C-N stretch)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The protocols and data presented herein demonstrate its utility in key synthetic transformations, providing a robust platform for the generation of diverse molecular libraries for drug

An In-depth Technical Guide to tert-Butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a pivotal synthetic intermediate in the realms of medicinal chemistry and organic synthesis. Its structure is characterized by an indole core brominated at the 3-position and protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This configuration makes it an exceptionally versatile building block. The Boc group offers stability across a range of reaction conditions and can be deprotected under mild acidic conditions. The bromine atom at the C-3 position serves as a crucial handle for introducing a wide array of functional groups through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its proper handling, characterization, and application in synthetic protocols.

PropertyValueReference
IUPAC Name tert-butyl 3-bromoindole-1-carboxylate[1]
CAS Number 143259-56-7[1][2][3][4]
Molecular Formula C₁₃H₁₄BrNO₂[1][3][4]
Molecular Weight 296.16 g/mol [1][3][4]
Appearance White to off-white solid
Purity Commercially available with ≥92% purity[2]
Boiling Point 367.9 ± 34.0 °C (Predicted)[3][4]
Density 1.37 ± 0.1 g/cm³ (Predicted)[3][4]
Flash Point 176.3 ± 25.7 °C[3][4]
Vapor Pressure 1.33E-05 mmHg at 25°C[3][4]
LogP 4[3]
Polar Surface Area 31.2 Ų[1][3]
Spectroscopic Data

While detailed, officially published spectra for this specific compound are not always readily available, the expected spectral data can be inferred from its structure and comparison with similar compounds.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.9 - 8.1d1HH-4
~ 7.5 - 7.6d1HH-7
~ 7.3 - 7.4t1HH-5 or H-6
~ 7.2 - 7.3t1HH-6 or H-5
~ 7.6s1HH-2
1.6 - 1.7s9H-C(CH₃)₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 149 - 150C=O (Carbamate)
~ 135 - 136C-7a
~ 130 - 131C-3a
~ 125 - 126C-5
~ 123 - 124C-4
~ 120 - 121C-6
~ 115 - 116C-7
~ 110 - 111C-2
~ 95 - 96C-3
~ 84 - 85-C(CH₃)₃
~ 28-C(CH₃)₃

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 2975Medium-StrongC-H stretch (tert-butyl)
~ 1730StrongC=O stretch (carbamate)
~ 1580MediumC=C stretch (aromatic)
~ 1450MediumC-H bend (tert-butyl)
~ 1250StrongC-N stretch

Experimental Protocols

Synthesis of this compound

A common route to N-Boc protected 3-bromoindoles involves the direct bromination of the corresponding N-Boc indole.

Materials:

  • tert-Butyl 1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

G cluster_synthesis Synthesis Workflow start Start: tert-Butyl 1H-indole-1-carboxylate bromination Bromination with NBS in THF or DCM at 0°C start->bromination workup Aqueous Work-up (NaHCO₃, Brine) bromination->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The primary synthetic utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds between the indole and various aryl or heteroaryl boronic acids or esters.

General Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Degas the reaction vessel and purge with an inert gas (e.g., argon).

  • Heat the mixture to a temperature ranging from 80 °C to 120 °C until TLC or LC-MS indicates consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reactants Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst - Base solvent Add Solvent (e.g., Dioxane/Water) reactants->solvent degas Degas and Purge with Inert Gas solvent->degas heat Heat Reaction Mixture (80-120°C) degas->heat workup Aqueous Work-up and Extraction heat->workup purification Purification: Column Chromatography workup->purification product 3-Aryl/Heteroaryl Indole Product purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

2. Sonogashira Coupling

This reaction enables the formation of a carbon-carbon bond between the indole and a terminal alkyne.

General Procedure:

  • To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

  • Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-alkynyl-1H-indole-1-carboxylate.

G cluster_sonogashira Sonogashira Coupling Workflow reactants Reactants: - this compound - Terminal Alkyne - Pd Catalyst, Cu(I) salt, Base solvent Add Solvent (e.g., THF or DMF) reactants->solvent degas Degas and Stir under Inert Atmosphere solvent->degas heat Stir at RT to 80°C degas->heat workup Aqueous Work-up and Extraction heat->workup purification Purification: Column Chromatography workup->purification product 3-Alkynyl Indole Product purification->product

Caption: Workflow for the Sonogashira cross-coupling reaction.

3. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the synthesis of 3-aminoindole derivatives.

General Procedure:

  • Suspend this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat under an inert atmosphere at a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 3-aminoindole product.

Role in Drug Discovery

Indole scaffolds are prevalent in a vast number of biologically active compounds and natural products. The ability to functionalize the C-3 position of the indole ring is of paramount importance in drug discovery for modulating the pharmacological properties of lead compounds. Bromoindoles, such as this compound, are key precursors in the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. For instance, various substituted indole derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.[5] The strategic use of this building block allows for the rapid generation of libraries of diverse indole derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

This compound is an invaluable tool for synthetic and medicinal chemists. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the construction of complex, functionalized indole derivatives. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the successful application of this compound in their drug discovery and development endeavors.

References

A Comprehensive Technical Guide to tert-Butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143259-56-7

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing comprehensive information on tert-butyl 3-bromo-1H-indole-1-carboxylate. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications in cross-coupling reactions, and an exploration of its relevance in medicinal chemistry.

Compound Properties

This compound is a key synthetic intermediate widely utilized in the fields of medicinal chemistry and organic synthesis. The presence of the bromine atom at the 3-position of the indole ring and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for the construction of more complex molecules. The Boc group offers stability under various reaction conditions and can be readily removed, while the bromo substituent serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[1]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 143259-56-7[1]
Molecular Formula C₁₃H₁₄BrNO₂[1]
Molecular Weight 296.16 g/mol [1]
IUPAC Name tert-butyl 3-bromoindole-1-carboxylate[1]
Synonyms 1-Boc-3-bromoindole, 3-Bromo-1-(tert-butoxycarbonyl)-1H-indole[2]
Appearance White to off-white solid (typical)
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of tert-butyl 1H-indole-1-carboxylate. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of tert-Butyl 1H-indole-1-carboxylate

This protocol is adapted from the bromination of similar indole substrates and provides a general procedure for the synthesis of the title compound.

Materials:

  • tert-Butyl 1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of N-bromosuccinimide (1.05 equiv.) in anhydrous THF to the cooled indole solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Dissolve_Indole Dissolve N-Boc-Indole in THF Start->Dissolve_Indole Cool Cool to -78 °C Dissolve_Indole->Cool Add_NBS Add NBS solution Cool->Add_NBS Stir Stir at -78 °C Add_NBS->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product tert-Butyl 3-bromo-1H- indole-1-carboxylate Purify->Final_Product

Caption: General workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The bromine atom at the 3-position of the indole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The Suzuki-Miyaura and Heck reactions are two of the most prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is crucial for the synthesis of biaryl structures commonly found in pharmaceutical agents.

The following is a general protocol that can be adapted for the coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Arylboronic acid or boronic ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid or ester, the palladium catalyst, and the base.

  • Add the chosen solvent system.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indole-1-carboxylate derivative.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Complex Ar-Pd(II)-Br(L2) OxAdd->PdII_Complex Transmetalation Transmetalation (Ar'-B(OR)2) PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.

The following is a general protocol for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.01-0.05 equiv.)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv.)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand (if used), and the base.

  • Add the anhydrous, degassed solvent.

  • Add the alkene to the reaction mixture.

  • Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 °C to 140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-alkenyl-1H-indole-1-carboxylate.

Catalytic Cycle of Heck Coupling:

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Complex Ar-Pd(II)-Br(L2) OxAdd->PdII_Complex Coordination Alkene Coordination PdII_Complex->Coordination Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Ar-Alkene Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination (Base) Beta_Hydride_Elimination->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration

Caption: Simplified catalytic cycle of the Heck cross-coupling reaction.

Role in Drug Discovery and Signaling Pathways

While specific studies detailing the biological activity of this compound are limited, the broader class of 3-substituted indole derivatives is of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.

The functionalization at the 3-position of the indole ring allows for the synthesis of a diverse library of compounds that can be screened for various biological activities. For instance, studies have shown that 3-substituted indoles can exhibit anticancer activity. The introduction of different substituents can influence the compound's interaction with biological targets. It has been noted, however, that the presence of an electron-withdrawing group like the Boc protecting group on the indole nitrogen can sometimes decrease the biological activity in certain assays.[1][3]

Derivatives of 3-substituted indoles are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The ability to readily diversify the 3-position through cross-coupling reactions makes this compound a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The general hypothesis is that the indole core can act as a scaffold that presents various functional groups for interaction with the active sites of enzymes or receptors.

Potential Role of 3-Aryl Indole Derivatives in Kinase Inhibition:

Kinase_Inhibition 3_Aryl_Indole 3-Aryl Indole Derivative Kinase Kinase Active Site 3_Aryl_Indole->Kinase Binds to Phosphorylation Substrate Phosphorylation 3_Aryl_Indole->Phosphorylation Inhibits ATP_Binding ATP Binding Pocket Kinase->ATP_Binding Kinase->Phosphorylation Catalyzes Downstream_Signaling Downstream Signaling Cascade Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical mechanism of kinase inhibition by a 3-aryl indole derivative.

Conclusion

This compound is a synthetically versatile and valuable building block for the development of novel compounds with potential therapeutic applications. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for selective functionalization of the indole core through well-established cross-coupling methodologies. While direct biological data on this specific compound is not extensively available, its role as a precursor to a wide array of 3-substituted indoles positions it as a compound of significant interest for researchers in drug discovery and development. Further exploration of the derivatives synthesized from this intermediate will likely uncover novel therapeutic agents targeting a variety of disease-related signaling pathways.

References

"Tert-butyl 3-bromo-1h-indole-1-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-bromo-1H-indole-1-carboxylate, a key intermediate in organic synthesis and drug discovery. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in the development of novel therapeutics.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 296.16 g/mol [1]
Molecular Formula C₁₃H₁₄BrNO₂[1][2]
CAS Number 143259-56-7[1]
Appearance White to off-white solid
IUPAC Name tert-butyl 3-bromoindole-1-carboxylate[1][2]
Monoisotopic Mass 295.02079 Da[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of the N-Boc protected indole precursor. The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen and modulate the reactivity of the indole ring.

Experimental Protocol: Bromination of N-Boc-indole

This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • tert-Butyl 1H-indole-1-carboxylate (N-Boc-indole)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthetic Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Workflow Start Start: N-Boc-indole Reaction Bromination: + NBS in THF/DCM at 0°C Start->Reaction Step 1 Quench Quenching: + sat. NaHCO₃ Reaction->Quench Step 2 Extraction Extraction: with Ethyl Acetate Quench->Extraction Step 3 Drying Drying: over Na₂SO₄/MgSO₄ Extraction->Drying Step 4 Purification Purification: Column Chromatography Drying->Purification Step 5 Product Final Product: tert-butyl 3-bromo-1H- indole-1-carboxylate Purification->Product Step 6

Caption: Synthesis and purification workflow.

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions. This allows for the introduction of diverse functionalities at the 3-position of the indole scaffold, a common core in many biologically active compounds.

Key Reactions and Their Significance

The synthetic utility of this compound is primarily demonstrated in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is a widely used method to synthesize biaryl and heteroaryl-substituted indoles, which are prevalent in many pharmaceutical agents.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with various amines. This is a direct route to synthesize 3-aminoindole derivatives, which are important pharmacophores in numerous drug candidates.

  • Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the bromoindole and terminal alkynes, leading to the synthesis of 3-alkynylindoles. These derivatives are valuable intermediates and have shown a range of biological activities.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to functionalize the 3-position of the indole ring using this compound as a starting material makes it a valuable tool for the discovery and development of new therapeutic agents. For instance, various bromoindole derivatives have been investigated for their potential in developing new treatments for mycobacterium tuberculosis and pediatric brain tumors.[3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of diverse functionalized indole derivatives through various cross-coupling reactions.

Signaling_Pathways Intermediate tert-Butyl 3-bromo-1H-indole-1-carboxylate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Sonogashira Sonogashira Coupling Intermediate->Sonogashira Other Other Cross-Coupling Reactions Intermediate->Other ArylIndoles 3-Aryl/Heteroaryl Indoles Suzuki->ArylIndoles AminoIndoles 3-Amino Indoles Buchwald->AminoIndoles AlkynylIndoles 3-Alkynyl Indoles Sonogashira->AlkynylIndoles DiverseIndoles Diverse Functionalized Indole Derivatives Other->DiverseIndoles

Caption: Synthetic utility in cross-coupling reactions.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the workflows.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the bromine atom at the 3-position of the indole core allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and improves its solubility in organic solvents, facilitating its use in subsequent synthetic steps.

Synthetic Pathways

Two principal routes for the synthesis of this compound are outlined below:

  • Pathway A: Bromination of commercially available tert-butyl 1H-indole-1-carboxylate (N-Boc-indole).

  • Pathway B: N-Boc protection of 3-bromoindole.

The selection of the pathway may depend on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Bromination of Tert-butyl 1H-indole-1-carboxylate

This pathway involves the direct bromination of N-Boc-indole at the C-3 position using a suitable brominating agent, most commonly N-bromosuccinimide (NBS).

Experimental Protocol

Materials:

  • Tert-butyl 1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Pyridine

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of N-bromosuccinimide (1.0-1.1 equiv) in anhydrous THF dropwise to the cooled indole solution over a period of 30 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture in the dark at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add hexane and a small amount of pyridine to the reaction mixture.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Quantitative Data
ParameterValueReference
Starting MaterialTert-butyl 1H-indole-1-carboxylate-
ReagentN-Bromosuccinimide[1]
SolventTetrahydrofuran[1]
Temperature-78 °C to room temperature[1]
Reaction Time4-6 hours[1]
Typical Yield80-90%[1]

Workflow Diagram

Pathway_A start Start dissolve Dissolve N-Boc-indole in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nbs Add NBS solution dropwise cool->add_nbs react Stir at -78 °C, then warm to room temp. add_nbs->react workup Work-up: Add hexane/pyridine, filter through Celite react->workup concentrate Concentrate under reduced pressure workup->concentrate purify Purify by column chromatography concentrate->purify product tert-Butyl 3-bromo-1H- indole-1-carboxylate purify->product

Pathway A: Bromination of N-Boc-indole.

Pathway B: N-Boc Protection of 3-Bromoindole

This alternative pathway involves the protection of the nitrogen atom of commercially available or synthesized 3-bromoindole with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

Materials:

  • 3-Bromoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-bromoindole (1.0 equiv) in anhydrous DCM or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • To this mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Quantitative Data
ParameterValueReference
Starting Material3-Bromoindole-
ReagentsDi-tert-butyl dicarbonate, DMAP[2]
SolventDichloromethane or Tetrahydrofuran[2]
TemperatureRoom temperature[2]
Reaction Time2-4 hours[2]
Typical YieldHigh (typically >90%)[2]

Workflow Diagram

Pathway_B start Start dissolve Dissolve 3-bromoindole and DMAP in DCM/THF start->dissolve add_boc Add Boc₂O at room temperature dissolve->add_boc react Stir at room temperature add_boc->react workup Work-up: Wash with water and brine react->workup dry_concentrate Dry over Na₂SO₄ and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product tert-Butyl 3-bromo-1H- indole-1-carboxylate purify->product

Pathway B: N-Boc Protection of 3-bromoindole.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Expected peaks for the indole ring protons and the tert-butyl group protons.
¹³C NMR Expected peaks for the carbon atoms of the indole ring and the tert-butyl group.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (296.16 g/mol for C₁₃H₁₄BrNO₂).[3]
Melting Point Literature values should be consulted for comparison.

Safety Considerations

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are required for these reactions, and appropriate precautions should be taken to exclude moisture.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and scale of the reaction.

References

Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The presence of the bromine atom at the 3-position of the indole core provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, facilitating its use in multi-step synthetic sequences. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies

Two principal synthetic routes are commonly employed for the preparation of this compound, primarily differing in the sequence of the N-protection and bromination steps.

  • Route A: Boc Protection followed by Bromination: This approach involves the initial protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the regioselective bromination at the 3-position.

  • Route B: Bromination followed by Boc Protection: In this alternative strategy, 1H-indole is first brominated to yield 3-bromo-1H-indole, which is subsequently protected with a Boc group.

A third, less common approach, involves the construction of the bromoindole ring system from an appropriately substituted nitroarene.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Route_A Indole 1H-Indole Boc_Indole tert-Butyl 1H-indole-1-carboxylate Indole->Boc_Indole (Boc)2O, DMAP CH2Cl2 or THF Target_A tert-Butyl 3-bromo-1H-indole-1-carboxylate Boc_Indole->Target_A NBS THF, -78°C to rt Route_B Indole_B 1H-Indole Bromo_Indole 3-Bromo-1H-indole Indole_B->Bromo_Indole NBS CH2Cl2 Target_B tert-Butyl 3-bromo-1H-indole-1-carboxylate Bromo_Indole->Target_B (Boc)2O, DMAP CH2Cl2 or THF Workflow Start Start Synthesis Reaction Chemical Reaction (Protection or Bromination) Start->Reaction TLC Monitor Reaction (TLC) Reaction->TLC Workup Aqueous Work-up TLC->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product

Spectroscopic and Synthetic Profile of tert-Butyl 3-bromo-1H-indole-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of tert-butyl 3-bromo-1H-indole-1-carboxylate (C₁₃H₁₄BrNO₂; M.W.: 296.16 g/mol )[1], a key intermediate in the synthesis of complex indole derivatives for drug discovery and materials science. This document details expected spectroscopic data, standardized experimental protocols for spectral acquisition, and a key synthetic application, the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for the Indole Core

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.9d1HH-4
~ 7.5 - 7.6d1HH-6
~ 7.4 - 7.5d1HH-2
~ 7.1 - 7.2t1HH-5
~ 6.5 - 6.6d1HH-3
1.6 - 1.7s9H-C(CH₃)₃
Data is predicted based on the 7-bromo isomer.[2]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 149 - 150C=O
~ 135 - 136C-7a
~ 130 - 131C-3a
~ 128 - 129C-2
~ 125 - 126C-6
~ 124 - 125C-4
~ 121 - 122C-5
~ 107 - 108C-3
~ 105 - 106C-7
~ 84 - 85-C (CH₃)₃
~ 28 - 29-C(C H₃)₃
Data is predicted based on the 7-bromo isomer.[2]
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2975Medium-StrongC-H stretch (tert-butyl)
~ 1730StrongC=O stretch (carbamate)
~ 1580MediumC=C stretch (aromatic)
~ 1450MediumC-H bend (tert-butyl)
~ 1250StrongC-N stretch
~ 1150StrongC-O stretch
~ 750StrongC-Br stretch
Data is predicted based on the 7-bromo isomer.[2]
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zIon
295/297[M]⁺ (Molecular ion with bromine isotopes)
239/241[M - C₄H₈]⁺
196[M - Boc]⁺
116[Indole fragment]⁺
Data is predicted based on the 7-bromo isomer.[2][4] The characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio for M and M+2) is expected to be observed for all bromine-containing fragments.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[2]

  • Data Acquisition :

    • ¹H NMR : Record the spectrum on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2]

    • ¹³C NMR : Record the spectrum on the same instrument at the corresponding frequency (e.g., 75 MHz or 125 MHz).[2]

FT-IR Spectroscopy (Thin Film Method)
  • Sample Preparation : Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or acetone. Apply a drop of the solution onto a KBr or NaCl plate.[2]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[4] For positive ion mode, the addition of 0.1% formic acid can improve signal intensity.[4]

  • Data Acquisition : Obtain the mass spectrum using an ESI-MS instrument. For accurate mass determination and confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended.[2]

Synthetic Application: Suzuki-Miyaura Cross-Coupling

Tert-butyl bromoindole carboxylates are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents at the position of the bromine atom.[5][6]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) setup Reaction Setup: - Degas solvent - Assemble under inert atmosphere (Ar/N₂) reagents->setup solvent Solvent System (e.g., Dioxane/Water) solvent->setup heating Reaction: Heat to 80-120 °C setup->heating monitoring Monitoring: TLC or LC-MS heating->monitoring Monitor progress workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry heating->workup Upon completion monitoring->heating purification Purification: Column Chromatography workup->purification product Product: tert-Butyl 3-aryl-1H-indole-1-carboxylate purification->product Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X lab1 oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate R²-B(OR)₂ Base lab2 transmetalation Transmetalation boronate R²-B(OR)₂ base Base pd_intermediate->pd0 product R¹-R² pd_intermediate->product lab3 reductive_elimination Reductive Elimination

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) data for tert-butyl 3-bromo-1H-indole-1-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document presents predicted spectral data based on the analysis of its chemical structure and data from analogous compounds, outlines a general experimental protocol for acquiring such data, and includes a structural diagram with proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, coupling constants (J) are in Hertz (Hz), and the multiplicity describes the splitting pattern of the signal.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2~ 7.6 - 7.7s1H-
H-4~ 8.1 - 8.2d1H~ 7.5 - 8.5
H-5~ 7.2 - 7.3t1H~ 7.0 - 8.0
H-6~ 7.3 - 7.4t1H~ 7.0 - 8.0
H-7~ 7.5 - 7.6d1H~ 7.5 - 8.5
tert-butyl~ 1.7s9H-

Experimental Protocol

The following is a generalized experimental protocol for the synthesis and NMR analysis of this compound.

Synthesis of N-protected Indole

A common method for the synthesis of N-protected indoles involves the reaction of the parent indole with an appropriate protecting group reagent. For this compound, 3-bromoindole would be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is often purified by silica gel chromatography to yield the pure this compound.

¹H NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) downfield from TMS (δ = 0.00 ppm). The data is processed by applying a Fourier transform to the free induction decay (FID) signal.

Molecular Structure and Proton Labeling

The following diagram illustrates the molecular structure of this compound with the protons labeled for correlation with the ¹H NMR data.

Caption: Molecular structure of this compound.

A Technical Guide to the Solubility of Tert-butyl 3-bromo-1H-indole-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

The solubility of tert-butyl 3-bromo-1H-indole-1-carboxylate in a range of common organic solvents has been inferred from its use in synthetic and purification procedures. The following table summarizes these observations, providing a qualitative assessment of its solubility.

SolventChemical ClassInferred SolubilityContext of Use
Dichloromethane (DCM) Chlorinated HydrocarbonHighReaction solvent, extraction
Tetrahydrofuran (THF) EtherHighReaction solvent
Ethyl Acetate EsterHighExtraction, column chromatography
Diethyl Ether EtherModerate to HighExtraction
Toluene Aromatic HydrocarbonModerateReaction solvent (in related syntheses)
1,4-Dioxane EtherModerateReaction solvent (in related syntheses)
Dimethylformamide (DMF) AmideModerateReaction solvent (in related syntheses)
Hexane Aliphatic HydrocarbonLow to ModerateColumn chromatography (as co-eluent)

Note: "High" solubility is inferred from the use of the solvent as a primary medium for reactions or extractions. "Moderate" solubility is inferred from its use in specific reaction conditions or as a co-solvent. "Low to Moderate" is inferred from its use as a non-polar component in chromatography, where the compound still exhibits mobility.

Experimental Protocols

The following experimental protocols, extracted from chemical literature, describe procedures where the solubility of this compound is a key parameter.

1. Synthesis of this compound

This protocol involves the bromination of N-Boc-indole, where the choice of solvent is critical for reaction success.

  • Procedure: To a solution of tert-butyl 1H-indole-1-carboxylate in tetrahydrofuran (THF), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The use of THF as the solvent ensures that both the starting material and the brominating agent are adequately dissolved for a homogeneous reaction.

2. Work-up and Extraction

Following a synthetic step, the product is typically isolated from the reaction mixture using liquid-liquid extraction.

  • Procedure: The reaction mixture is diluted with an organic solvent such as ethyl acetate or dichloromethane.[1] This solution is then washed sequentially with water and brine to remove inorganic byproducts and water-soluble impurities.[1] The organic layer, containing the dissolved this compound, is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] This procedure relies on the high solubility of the product in the organic solvent and its poor solubility in aqueous solutions.

3. Purification by Flash Column Chromatography

This is a standard method for purifying the target compound from crude reaction mixtures.

  • Procedure: The crude product is adsorbed onto silica gel and loaded onto a column packed with silica gel. The compound is then eluted using a gradient of hexane and ethyl acetate.[1] The initial elution with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) removes non-polar impurities, while a gradual increase in the polarity of the eluent allows for the separation of the desired product. This method is effective because of the differential solubility of this compound in the mobile phase.

Visualizing Methodologies

Workflow for Solubility Assessment

The following diagram illustrates a general experimental workflow for determining the solubility of a chemical compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select Solvent compound Weigh Compound start->compound solvent Measure Solvent Volume start->solvent mix Mix Compound and Solvent compound->mix solvent->mix equilibrate Equilibrate (Stir/Shake at Constant T) mix->equilibrate separate Separate Undissolved Solid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, Gravimetric) separate->analyze calculate Calculate Concentration analyze->calculate end Determine Solubility calculate->end

Caption: General workflow for determining compound solubility.

Synthesis and Purification Workflow

This diagram outlines the logical steps involved in the synthesis and purification of this compound, highlighting where solubility is critical.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Dissolve Starting Material in Solvent (e.g., THF) reaction Perform Chemical Reaction (e.g., Bromination) start->reaction dilute Dilute with Extraction Solvent (e.g., Ethyl Acetate) reaction->dilute wash Aqueous Wash dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate to Crude Product dry->concentrate chromatography Flash Column Chromatography (Hexane/Ethyl Acetate) concentrate->chromatography end Pure this compound chromatography->end

Caption: Synthesis and purification workflow.

References

"Tert-butyl 3-bromo-1h-indole-1-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 3-bromo-1H-indole-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No. 143259-56-7). It is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its reactivity and applications as a versatile building block in modern synthetic chemistry, supported by structured data and procedural diagrams for clarity and practical application by researchers, scientists, and professionals in drug development.

Introduction

This compound is a protected indole derivative widely utilized as a precursor in the synthesis of complex heterocyclic molecules. The presence of the tert-butoxycarbonyl (Boc) group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, while the bromine atom at the 3-position serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This unique combination of features makes it an invaluable building block for creating diverse molecular scaffolds for drug discovery and materials science.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The data presented is a combination of experimentally determined and computationally predicted values.

Table 1: Physical and Chemical Properties

PropertyValueSource/Note
CAS Number 143259-56-7[1][2]
Molecular Formula C₁₃H₁₄BrNO₂[1]
Molecular Weight 296.16 g/mol [1]
IUPAC Name tert-butyl 3-bromoindole-1-carboxylate[1]
Appearance Solid[3]
Boiling Point 367.9 ± 34.0 °C at 760 mmHgPredicted
Density 1.37 ± 0.1 g/cm³Predicted
Flash Point 176.3 ± 25.7 °CPredicted
Solubility Soluble in organic solvents such as THF, DMF, DCM, and ethyl acetate.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Spectral Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.15d1HH-7
~ 7.70s1HH-2
~ 7.55d1HH-4
~ 7.30t1HH-5 / H-6
~ 7.25t1HH-6 / H-5
1.65s9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
~ 149.5C=O (carbamate)
~ 135.0C-7a
~ 130.0C-3a
~ 125.5C-2
~ 125.0C-5
~ 123.0C-6
~ 119.0C-4
~ 115.0C-7
~ 100.0C-3 (C-Br)
~ 84.0-C (CH₃)₃
~ 28.0-C(C H₃)₃

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

SpectroscopyWavenumber (cm⁻¹) / m/zAssignment
IR ~ 2975 (Medium-Strong)C-H stretch (tert-butyl)
~ 1730 (Strong)C=O stretch (carbamate)
~ 1580 (Medium)C=C stretch (aromatic)
~ 1250 (Strong)C-N stretch
MS (EI) 295/297[M]⁺ (Molecular ion peak, bromine isotope pattern)
239/241[M-56]⁺ (Loss of isobutylene)
195/197[M-100]⁺ (Loss of Boc group)
57[C₄H₉]⁺ (tert-butyl cation, often base peak)

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the direct bromination of N-Boc protected indole.

Materials:

  • tert-butyl 1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Pyridine

  • Silica Gel for column chromatography

Procedure:

  • Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous THF in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise via a solid-addition funnel.

  • Stir the resulting mixture in the dark at -78 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction to warm to room temperature.

  • Add hexane and a small amount of pyridine, and filter the resulting suspension through a Celite pad to remove succinimide.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid.[3]

G General Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_purification Workup & Purification cluster_product Final Product start tert-butyl 1H-indole-1-carboxylate react Bromination start->react workup 1. Filtration 2. Evaporation react->workup reagents 1. NBS 2. THF, -78°C reagents->react purify Column Chromatography (Hexane/EtOAc) workup->purify product tert-butyl 3-bromo-1H-indole-1-carboxylate purify->product

Caption: General workflow for the synthesis and purification.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard.[4][5]

Infrared (IR) Spectroscopy:

  • Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition: Acquire the mass spectrum using Electrospray Ionization (ESI) or Electron Ionization (EI) techniques.

Reactivity and Synthetic Applications

This compound is a versatile building block primarily due to two key features: the labile Boc-protecting group and the reactive C-Br bond at the 3-position.

  • Boc Group: The tert-butoxycarbonyl group protects the indole nitrogen, preventing unwanted side reactions. It can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free 3-bromo-1H-indole.

  • C-Br Bond: The bromine atom is an excellent leaving group, making the 3-position susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, alkyl, and alkynyl moieties, which is a cornerstone of modern drug discovery.

Key applications include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[6]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[6]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[6]

  • Heck Coupling: Reaction with alkenes.

G Key Synthetic Applications main tert-butyl 3-bromo-1H-indole-1-carboxylate suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) main->sonogashira buchwald Buchwald-Hartwig Amination (+ R₂NH) main->buchwald deprotection Boc Deprotection (+ Acid) main->deprotection prod_suzuki 3-Aryl-1-Boc-indole suzuki->prod_suzuki Pd catalyst, Base prod_sonogashira 3-Alkynyl-1-Boc-indole sonogashira->prod_sonogashira Pd/Cu catalyst, Base prod_buchwald 3-Amino-1-Boc-indole buchwald->prod_buchwald Pd catalyst, Base prod_deprotection 3-Bromo-1H-indole deprotection->prod_deprotection e.g., TFA

Caption: Logical diagram of key cross-coupling reactions.

Safety and Handling

This compound is classified as an irritant.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Response:

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If skin or eye irritation persists, or if you feel unwell, get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

The Diverse Biological Landscape of Tert-butyl 3-bromo-1H-indole-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole building blocks, tert-butyl 3-bromo-1H-indole-1-carboxylate stands out as a versatile intermediate for the synthesis of a wide range of biologically active derivatives. The strategic placement of the bromine atom at the 3-position and the presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allow for facile and regioselective functionalization, leading to compounds with potent anticancer, antibacterial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various indole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 3-Substituted IndoleHela (Cervical Cancer)1.768[1]
2 3-Substituted IndoleA549 (Lung Cancer)2.594[1]
3 Benzimidazole-triazole ChalconePC3 (Prostate Cancer)5.64[1]
4 3-(3-Oxoaryl) IndoleHela (Cervical Cancer)-[1]
5 3-(3-Oxoaryl) IndoleA549 (Lung Cancer)-[1]
BEI 3-bromo-1-ethyl-1H-indoleLnCap (Prostate Cancer)248.15[2]
BEI 3-bromo-1-ethyl-1H-indoleHepG2 (Liver Cancer)139.81[2]
BEI 3-bromo-1-ethyl-1H-indoleCaco-2 (Colon Cancer)164.72[2]
Compound 7 Indole DerivativeLnCap (Prostate Cancer)38.725[2]
Compound 7 Indole DerivativeHepG2 (Liver Cancer)70.02[2]
Compound 7 Indole DerivativeCaco-2 (Colon Cancer)86.98[2]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[3]

Procedure: [3][4][5][6]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, Hela) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies start This compound reaction Derivatization Reaction (e.g., Suzuki Coupling, Sonogashira Coupling) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cancer Cell Line Culture (e.g., A549, Hela) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) data_analysis->pathway_analysis apoptosis_assay Apoptosis Assays (Annexin V, etc.) data_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) data_analysis->cell_cycle

Caption: The PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in regulating the immune and inflammatory responses. [7][8]

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Induces

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. []

G Signal Extracellular Signal (Mitogens, Stress) MAPKKK MAPKKK (e.g., Raf) Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription Transcription Factors MAPK->Transcription Activates Response Cellular Response (Proliferation, etc.) Transcription->Response

Caption: A generalized MAPK signaling cascade.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse array of biologically active indole derivatives. The strategic functionalization of this core structure has led to the discovery of potent anticancer, antibacterial, antiviral, and anti-inflammatory agents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers in the field of drug discovery and development to further explore the therapeutic potential of this promising class of compounds. Future investigations should focus on elucidating the precise mechanisms of action and structure-activity relationships to design and synthesize novel indole derivatives with enhanced efficacy and safety profiles.

References

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis and functionalization are cornerstones of modern organic chemistry. However, the reactivity of the indole N-H bond often complicates synthetic routes, necessitating the use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and strategic tool. This guide provides a comprehensive overview of the role of the N-Boc group in indole synthesis, detailing its influence on reactivity, regioselectivity, and its application in complex molecular construction.

The Boc Group: A Versatile Guardian

The Boc group is one of the most common amine protecting groups in organic synthesis.[1] Its popularity stems from its ease of installation, general stability to a wide range of non-acidic conditions, and facile removal under acidic conditions.[2][3] This acid lability forms the basis of its utility in orthogonal protection strategies, where multiple protecting groups can be selectively removed without affecting others.[4]

1.1 Mechanism of Protection and Deprotection

The protection of the indole nitrogen is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), which serves as a nucleophilic catalyst.[5] The reaction proceeds via nucleophilic attack of the indole nitrogen on a carbonyl carbon of Boc₂O.[6]

Deprotection is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutene and carbon dioxide to release the free indole.[2] Alternatively, milder deprotection methods have been developed, including thermolysis or the use of specific basic conditions (e.g., NaOMe in MeOH), which can be advantageous for substrates with acid-sensitive functional groups.[7][8]

Boc_Protection_Deprotection_Cycle Indole Indole BocIndole N-Boc Indole Indole->BocIndole Protection P_label_pos BocIndole->Indole Deprotection D_label_pos Reagents_P Boc₂O, DMAP MeCN Reagents_P->P_label_pos Reagents_D TFA, DCM or NaOMe, MeOH Reagents_D->D_label_pos

Caption: General cycle of N-Boc protection and deprotection of an indole.

Advantages and Disadvantages of N-Boc in Indole Chemistry

The selection of a protecting group is a critical decision in synthesis design. The Boc group offers several distinct advantages for indole chemistry:

  • Stability: It is stable to a wide array of reaction conditions, including basic hydrolysis, nucleophiles, and catalytic hydrogenation.[3][7]

  • Activation and Directing Effects: The electron-withdrawing nature of the Boc group acidifies the N-H proton, facilitating deprotonation and subsequent lithiation for functionalization. More importantly, it serves as a powerful directing group, altering the inherent reactivity of the indole ring.

  • Prevention of Side Reactions: It effectively prevents N-alkylation or N-arylation and mitigates side reactions during electrophilic substitution or oxidation of the indole core.[2][9]

However, some limitations must be considered:

  • Lability: While generally stable, the N-Boc group on an indole is significantly more labile than on aliphatic amines and can be cleaved under surprisingly mild conditions, such as heating or exposure to mild bases like carbonate.[10]

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder reactions at the adjacent C2 and C7 positions.

Directing Regioselectivity: The Core Strategic Role

Perhaps the most powerful application of the Boc group in indole synthesis is its ability to control regioselectivity during C-H functionalization. Unprotected indoles typically undergo electrophilic substitution at the electron-rich C3 position. By installing a Boc group, this inherent reactivity can be overridden.

3.1 C-H Borylation

A prime example is the Iridium-catalyzed C-H borylation. While unprotected indoles are borylated at the C2 position, N-Boc protected indoles undergo highly selective borylation at the C3 position.[11] This switch in regioselectivity is attributed to steric effects, where the bulky catalyst is directed away from the Boc-protected nitrogen to the less hindered C3 position. The resulting 3-borylated indoles are versatile intermediates for cross-coupling reactions.

Regioselectivity_Control Regioselective C-H Borylation of Indole cluster_unprotected Unprotected Indole cluster_protected N-Boc Protected Indole UnprotectedIndole Indole Product_C2 C2-Borylated Indole UnprotectedIndole->Product_C2 [Ir] catalyst BocIndole N-Boc Indole Product_C3 C3-Borylated Indole BocIndole->Product_C3 [Ir] catalyst Title N-Boc Group Directs Regioselectivity Experimental_Workflow Start Starting Indole Protection Step 1: N-Boc Protection (Protocol 1) Start->Protection Functionalization Step 2: C-H Functionalization (e.g., Borylation, Protocol 2) Protection->Functionalization Deprotection Step 3: N-Boc Deprotection (Protocol 3) Functionalization->Deprotection End Functionalized Indole Deprotection->End

References

Methodological & Application

Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of the bromine atom at the C3 position of the indole scaffold provides a versatile handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and modulates its reactivity during subsequent synthetic transformations. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the N-protection of indole followed by regioselective bromination.

Experimental Protocols

This synthesis is performed in two sequential steps:

  • Step 1: Synthesis of Tert-butyl 1H-indole-1-carboxylate (N-Boc Indole)

  • Step 2: Synthesis of this compound

Step 1: Synthesis of Tert-butyl 1H-indole-1-carboxylate

This procedure outlines the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve indole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (indole) is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, tert-butyl 1H-indole-1-carboxylate, is typically a solid or oil and can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Step 2: Synthesis of this compound

This procedure describes the regioselective bromination of N-Boc indole at the C3 position using N-bromosuccinimide (NBS).

Materials:

  • Tert-butyl 1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF.

  • Slowly add the NBS solution dropwise to the cooled solution of tert-butyl 1H-indole-1-carboxylate, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Data Presentation

ParameterStep 1: N-Boc ProtectionStep 2: 3-Bromination
Starting Material IndoleTert-butyl 1H-indole-1-carboxylate
Reagents (Boc)₂O, DMAPN-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Temperature Room Temperature-78 °C
Typical Reaction Time 2-4 hours1-2 hours
Product Tert-butyl 1H-indole-1-carboxylateThis compound
Typical Yield >95%80-90%
Purification Method Aqueous workupFlash column chromatography

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: 3-Bromination indole Indole reagents1 (Boc)₂O, DMAP in DCM reaction1 Stir at RT reagents1->reaction1 workup1 Aqueous Workup reaction1->workup1 product1 Tert-butyl 1H-indole-1-carboxylate workup1->product1 reagents2 NBS in THF product1->reagents2 Intermediate reaction2 Stir at -78°C reagents2->reaction2 workup2 Quench & Aqueous Workup reaction2->workup2 purification Column Chromatography workup2->purification product2 Tert-butyl 3-bromo-1H-indole-1-carboxylate purification->product2

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis

logical_relationship start Indole step1 N-Boc Protection (+ (Boc)₂O, DMAP) start->step1 intermediate Tert-butyl 1H-indole-1-carboxylate step1->intermediate step2 Regioselective C3-Bromination (+ NBS) intermediate->step2 final_product Tert-butyl 3-bromo-1H-indole-1-carboxylate step2->final_product

Caption: Logical progression of the synthesis from starting material to the final product.

The Versatile Role of Tert-butyl 3-bromo-1H-indole-1-carboxylate in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 3-bromo-1H-indole-1-carboxylate has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal and biological importance. The presence of the bromine atom at the C3-position, coupled with the Boc-protected nitrogen, provides a versatile handle for a variety of cross-coupling and functionalization reactions. This allows for the strategic introduction of diverse substituents, leading to the generation of novel molecular entities for drug discovery and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this valuable intermediate.

Key Applications in Synthesis

This compound is a versatile precursor for the synthesis of a wide array of substituted indoles. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions and photocatalytic functionalizations.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C3 position serves as an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl or vinyl substituents at the C3 position of the indole core.

  • Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups at the C3 position.

  • Sonogashira Coupling: This coupling method facilitates the formation of a carbon-carbon bond between the C3 position of the indole and a terminal alkyne.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, providing access to 3-aminoindole derivatives.

2. Photocatalytic C2-Alkylation:

A notable application of this compound is in transition-metal-free photocatalytic reactions. Specifically, it can undergo a dehalogenative C2-functionalization, a transformation that is often challenging to achieve selectively.[1]

Experimental Protocols

Protocol 1: Photocatalytic Decarboxylative C2-Alkylation of 3-Haloindoles

This protocol describes a transition-metal-free method for the C2-alkylation of the indole ring, starting from this compound. The reaction proceeds via a photocatalytic decarboxylative coupling strategy.[1]

Reaction Scheme:

G cluster_reagents Reagents cluster_products Products A tert-butyl 3-bromo-1H-indole-1-carboxylate G C2-alkylated indole A->G B Aliphatic Carboxylic Acid B->G C 4CzIPN (photocatalyst) D Base (e.g., Cs₂CO₃) E Solvent (DMF) F Blue LEDs H HBr I CO₂

Caption: Photocatalytic C2-Alkylation Workflow.

Materials:

  • This compound

  • Aliphatic carboxylic acid (e.g., Boc-alanine)

  • 4CzIPN (photocatalyst)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Blue LED light source

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry reaction vessel, add this compound (0.2 mmol, 1.0 equiv), the aliphatic carboxylic acid (0.3 mmol, 1.5 equiv), 4CzIPN (5 mol %), and cesium carbonate (0.3 mmol, 1.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (1 mL).

  • Stir the reaction mixture at room temperature under irradiation with blue LEDs for 18 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C2-alkylated indole.

Quantitative Data:

SubstrateCoupling PartnerCatalystBaseSolventTime (h)Yield (%)
This compoundBoc-alanine4CzIPN (5 mol%)Cs₂CO₃DMF1877
This compound (10 mmol scale)Boc-alanine4CzIPN (3 mol%)Cs₂CO₃DMF3663
Protocol 2: Suzuki-Miyaura Coupling followed by Pictet-Spengler Reaction

This two-step protocol illustrates the synthesis of a tetracyclic indole derivative. The first step involves a Suzuki-Miyaura coupling to introduce an aminophenyl group at the C3 position, followed by an acid-catalyzed Pictet-Spengler cyclization.

Reaction Scheme:

G A tert-butyl 3-bromo-1H-indole-1-carboxylate C Suzuki Coupling A->C B 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline B->C D 3-(2-aminophenyl)-1H-indole derivative C->D E Pictet-Spengler Reaction D->E F Tetracyclic Indole Derivative E->F

Caption: Suzuki-Pictet-Spengler Synthesis.

Step 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Dioxane and Water (4:1 mixture)

  • Reaction flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a reaction flask, combine this compound (1.0 equiv), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of dioxane and water (4:1).

  • Heat the mixture to 100°C and stir under an inert atmosphere for 4 hours.[2]

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3-(2-aminophenyl)-1H-indole derivative.

Step 2: Pictet-Spengler Reaction

The intermediate from Step 1 can then undergo a Pictet-Spengler reaction with an aldehyde or ketone in the presence of an acid catalyst to form the final tetracyclic product.

Protocol 3: Carbonylative Sonogashira Coupling

This protocol details the synthesis of a 3-alkynyl-indole derivative with a carbonyl linker.

Materials:

  • This compound (0.5 mmol)

  • Terminal alkyne (e.g., 2-ethynylanisole, 0.75 mmol)

  • Palladium catalyst and ligand

  • Copper(I) iodide (CuI)

  • Base (e.g., a tertiary amine)

  • Solvent (e.g., THF or Dioxane)

  • Carbon monoxide (CO) source

Procedure:

A general procedure involves the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, a base, and a carbon monoxide atmosphere.

Quantitative Data:

SubstrateCoupling PartnerConditionsProductYield (%)
This compound2-ethynylanisolePd-catalyzed, near stoichiometric CO, flash chromatography (2:1 CH₂Cl₂/pentane)tert-butyl 3-((2-methoxyphenyl)ethynylcarbonyl)-1H-indole-1-carboxylate81

Biological Significance and Signaling Pathways

Derivatives of this compound have shown significant potential in drug discovery, with synthesized molecules exhibiting a range of biological activities.

  • Anticancer Activity: C2, C3-disubstituted indoles are frequently found in bioactive alkaloids and have been investigated as anticancer agents.[3][4]

  • Anti-inflammatory Effects: 3-Amino-alkylated indoles have been shown to act as anti-inflammatory agents, potentially through the modulation of the NF-κB and ERK1/2 signaling pathways.[5] Inhibition of these pathways can reduce the expression of pro-inflammatory mediators.

  • Kinase Inhibition: 3-Amino-substituted indoles are recognized as potential kinase inhibitors, which are crucial targets in the treatment of proliferative disorders and neurodegenerative diseases.[6]

  • Aryl Hydrocarbon Receptor (AhR) Targeting: Some indole derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and mucosal homeostasis.[7]

G cluster_pathway Anti-inflammatory Signaling Pathway A 3-Aminoindole Derivative B NF-κB Pathway A->B Inhibits C ERK1/2 Pathway A->C Inhibits D Pro-inflammatory Gene Expression B->D Activates C->D Activates E Inflammation D->E Promotes

Caption: Inhibition of Inflammatory Pathways.

This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented here highlight its utility in constructing a diverse range of functionalized indole derivatives with significant potential in medicinal chemistry and drug discovery. The ability to selectively functionalize both the C3 and C2 positions opens up numerous avenues for the development of novel therapeutics targeting a variety of biological pathways.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is indispensable for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C-3 position is a key strategy for developing novel therapeutic agents.

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a versatile building block for accessing 3-substituted indoles. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the substrate's stability and solubility while preventing N-arylation side reactions. The bromine atom at the C-3 position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a diverse array of aryl and heteroaryl substituents.

These application notes provide an overview of optimized conditions and detailed protocols for the efficient synthesis of 3-aryl-1-Boc-indoles via the Suzuki-Miyaura coupling, offering a reliable method for generating diverse molecular libraries for drug discovery and development.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. Below is a summary of typical reaction conditions and reported yields for the coupling with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O8522~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene/H₂O8522~90-98
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802High
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802High
54-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012~80-90
64-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O10012~75-85

Note: The yields are representative and can vary based on the specific reaction scale, purity of reagents, and precise reaction conditions. The data is compiled based on typical conditions for similar substrates.[2][3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure anaerobic conditions.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-Boc-indole product.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Catalyst & Ligand - Base setup Combine Reagents in Flask reagents->setup glassware Prepare Oven-Dried Glassware glassware->setup inert Purge with Inert Gas (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Dilute and Wash cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure 3-Aryl-1-Boc-Indole purify->product G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base r2b->transmetalation

References

Application Notes and Protocols for the Heck Reaction of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Mizoroki-Heck reaction using tert-butyl 3-bromo-1H-indole-1-carboxylate as a key intermediate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the vinylation of aryl halides, providing a versatile method for the synthesis of substituted alkenes. In the context of drug discovery and development, the functionalization of the indole scaffold at the 3-position is of significant interest, as this moiety is present in a wide array of biologically active compounds.

The protocols and data presented herein are designed to serve as a comprehensive resource for chemists in academic and industrial settings, enabling the efficient synthesis of 3-alkenyl-1H-indole derivatives.

General Reaction Scheme

The Heck reaction of this compound with various alkenes proceeds via a palladium(0) catalyst, typically in the presence of a phosphine ligand and a base. The reaction is versatile and can be adapted for a range of alkene coupling partners.

Figure 1: General scheme of the Heck reaction with this compound.

Quantitative Data Summary

The efficiency of the Heck reaction is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the alkene. The following tables summarize typical reaction conditions and yields for the Heck coupling of this compound with representative alkenes. While specific data for this exact substrate is limited in the literature, the presented data is based on analogous reactions with similar bromo-heterocyclic compounds and general Heck reaction principles.

Table 1: Heck Coupling with Styrene Derivatives

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285-95
24-MethylstyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc1101080-90
34-MethoxystyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)NMP120888-96
44-ChlorostyrenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2)Dioxane1001675-85

Table 2: Heck Coupling with Acrylate Derivatives

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF90690-98
2Ethyl acrylatePdCl₂(dppf) (2)-K₂CO₃ (2)Acetonitrile80885-95
3n-Butyl acrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)Toluene1001292
4tert-Butyl acrylatePd(OAc)₂ (2)NoneEt₃N (2)DMF/H₂O100580-90

Note: Yields are based on published results for similar substrates and are intended to be representative.

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling with Styrene

This protocol describes a general method for the Heck reaction of this compound with styrene using a palladium acetate catalyst and triphenylphosphine as the ligand.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv) and styrene (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tert-butyl 3-styryl-1H-indole-1-carboxylate.

Protocol 2: Microwave-Assisted Heck Coupling with Methyl Acrylate

This protocol outlines a rapid, microwave-assisted procedure for the Heck reaction with an activated alkene like methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylacetamide (DMAc)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMAc and methyl acrylate (1.5 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr AlkeneCoord Alkene Coordination ArPdBr->AlkeneCoord Alkene AlkeneComplex [Ar-Pd(II)L(Br)(Alkene)] AlkeneCoord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂(Br) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex [HPd(II)L₂(Br)(Product)] BetaElim->ProductComplex ProductComplex->AlkeneComplex Product RedElim Reductive Elimination ProductComplex->RedElim Base RedElim->Pd0 H-Base⁺ Br⁻ Workflow start Start reagents 1. Add this compound, Pd Catalyst, Ligand, and Base to Flask start->reagents inert 2. Purge with Inert Gas reagents->inert add_reagents 3. Add Solvent and Alkene inert->add_reagents heat 4. Heat Reaction Mixture add_reagents->heat cool 5. Cool to Room Temperature heat->cool workup 6. Dilute, Filter, and Wash cool->workup dry 7. Dry and Concentrate workup->dry purify 8. Flash Column Chromatography dry->purify product Pure 3-Alkenyl-1H-indole Derivative purify->product

References

Application Notes and Protocols for Sonogashira Coupling of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including biologically active compounds and functional materials. The use of tert-butyl 3-bromo-1H-indole-1-carboxylate as a substrate in this reaction allows for the introduction of an alkynyl moiety at the C3 position of the indole scaffold, a common motif in many pharmacologically active agents. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and solubility of the substrate and can be readily removed under acidic conditions.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, along with representative data on reaction conditions and yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound and analogous bromoindoles with a variety of terminal alkynes.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693For 5-bromoindole[2]
22-EthynylanisoleNot specifiedNot specifiedNot specifiedNot specifiedNot specified81For this compound
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85For 5-bromoindole[2]
4TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHighFor 5-bromoindole[2]
51-HexynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96For 2-amino-3-bromopyridines[3][4]
6TolylacetyleneSolid-supported PdNot specifiedNot specifiedNot specifiedNot specifiedHighFor 3-iodo-N-Boc(aza)indoles[5]

Note: Yields are representative and may vary based on the specific substrate, reagents, and reaction conditions. Entries 1, 3, 4, 5, and 6 are based on analogous bromo-heterocycles and provide an indication of expected reactivity.

Experimental Protocols

General Procedure for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.04 - 0.1 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF, THF, or toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous and degassed solvent (e.g., DMF, 5-10 mL per mmol of the bromoindole) via syringe.

  • Add the amine base (e.g., triethylamine, 2.0 equiv.) to the mixture via syringe.

  • Finally, add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-1H-indole derivative.

Mandatory Visualization

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - PdCl₂(PPh₃)₂ - CuI atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere add_solvents Add Degassed Solvent (e.g., DMF, THF) atmosphere->add_solvents add_base Add Amine Base (e.g., Et₃N, DIPA) add_solvents->add_base add_alkyne Add Terminal Alkyne add_base->add_alkyne heating Heat and Stir (Monitor by TLC) add_alkyne->heating quench Quench with aq. NH₄Cl heating->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira Catalytic Cycle

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (R¹-X) alkynyl_pd_complex R¹-Pd(II)(L)₂-C≡CR² pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 product R¹-C≡C-R² alkynyl_pd_complex->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide Base cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡C-R² alkyne->cu_acetylide

Caption: Mechanism of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The ability to construct C-N bonds under relatively mild conditions has made it a favored method for the synthesis of arylamines and related compounds.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of tert-butyl 3-bromo-1H-indole-1-carboxylate. The 3-aminoindole scaffold is a prevalent motif in numerous biologically active molecules and natural products. The protocols outlined herein are based on established methodologies for similar substrates and provide a robust starting point for the synthesis of a diverse range of 3-substituted indole derivatives.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the aminated product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization depending on the specific amine coupling partner.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This general procedure is applicable to a range of primary and secondary amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, SPhos, BrettPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (typically 1-5 mol %), and the phosphine ligand (typically 1.2-2.4 equivalents relative to the palladium catalyst).

  • Add the base (typically 1.5-2.5 equiv.).

  • Seal the reaction vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine (typically 1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or water.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 3-amino-1H-indole-1-carboxylate derivative.

Data Presentation

Table 1: Representative Conditions for the Amination of Aryl Bromides with Various Amines

Amine TypePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic AminePd₂(dba)₃XantphosNaOtBuToluene10012-2470-90
Secondary Aliphatic AminePd(OAc)₂RuPhosK₃PO₄1,4-Dioxane11018-2465-85
AnilinePd₂(dba)₃BrettPhosCs₂CO₃Toluene10012-2475-95
Heterocyclic AminePd(OAc)₂SPhosLiHMDSTHF8012-1870-90

Table 2: Catalyst and Ligand Selection Guide

CatalystLigandAdvantagesConsiderations
Pd₂(dba)₃Xantphos, BINAPGood for a broad range of amines; commercially available.May require higher catalyst loading for less reactive amines.
Pd(OAc)₂RuPhos, SPhos, BrettPhosHighly active for sterically hindered and less nucleophilic amines.Ligands can be more expensive.
Buchwald PrecatalystsGen 4, Gen 5 ligandsAir-stable and easy to handle; often show high reactivity at lower catalyst loadings.Higher initial cost.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Indole-Br) ArX->OxAdd Amine R₂NH LigandExch Ligand Exchange Amine->LigandExch Base Base Base->LigandExch Deprotonation Product Ar-NR₂ OxAdd->LigandExch Pd(II)(Ar)(X)L_n RedElim Reductive Elimination LigandExch->RedElim Pd(II)(Ar)(NR₂)L_n RedElim->Pd0 RedElim->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add Indole-Br, Pd Catalyst, Ligand, and Base Inert 2. Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Amine 4. Add Amine Solvent->Amine Heat 5. Heat and Stir Amine->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Quench 7. Quench Reaction Monitor->Quench Reaction Complete Extract 8. Extraction Quench->Extract Dry 9. Dry and Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

References

Application Notes and Protocols for the Functionalization of the Indole C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its functionalization, particularly at the electron-rich C3 position, is a cornerstone of synthetic organic and medicinal chemistry. This document provides detailed application notes and experimental protocols for several key methods used to modify the indole C3 position, enabling the synthesis of diverse and complex molecular architectures.

I. Electrophilic Substitution Reactions

The high electron density at the C3 position of the indole ring makes it highly susceptible to electrophilic attack. This reactivity is harnessed in several classical and modern synthetic methodologies.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation introduces an alkyl group at the C3 position of the indole ring. This reaction can be catalyzed by various Lewis or Brønsted acids and utilizes a range of alkylating agents, including alcohols, alkenes, and N,O-acetals.[1][2][3][4] A significant challenge in this reaction is controlling polyalkylation, which can sometimes be mitigated by using an excess of the indole nucleophile.

Quantitative Data Summary: Friedel-Crafts Alkylation of Indoles

Indole DerivativeAlkylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
IndoleVarious N,O-acetalsCu(OTf)₂ (5 mol%)DCMr.t.3-578-88[1][2]
IndoleAllylic/Benzylic AlcoholsFeCl₃ (10 mol%)Nitromethaner.t.-High[3][4]
IndoleMaleimidesBF₃·OEt₂ (0.5 mmol)DCE606-1264-90
Indole1,3-diphenyl-2-propenyl acetatePS-PEG-phenanthroline-PdH₂O402488[5]

Experimental Protocol: Cu(OTf)₂-Catalyzed Aza-Friedel-Crafts Alkylation [1][2]

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (0.48 mmol).

  • Add dry dichloromethane (DCM, 2.5 mL) to dissolve the indole.

  • To this solution, add the N,O-acetal (0.4 mmol) followed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.02 mmol).

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C3-aza-alkylated indole derivative.

Mannich Reaction (Synthesis of Gramine and Derivatives)

The Mannich reaction is a classic and highly efficient method for the aminomethylation of indoles at the C3 position, most notably for the synthesis of the natural alkaloid gramine (3-(dimethylaminomethyl)indole).[3][6] The reaction involves the condensation of indole with formaldehyde and a secondary amine, typically in an acidic medium like acetic acid.[6] Gramine itself is a versatile synthetic intermediate, as the dimethylamino group can act as a leaving group in substitution reactions.[7]

Quantitative Data Summary: Mannich Reaction for Gramine Synthesis

Indole DerivativeSecondary AmineCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
IndoleDimethylamineAcetic Acidr.t. to 301up to 95.6[6]
IndoleDimethylamineZnCl₂ / EtOHr.t.1.598[3][8]
N-methylindoleVarious secondary aminesZnCl₂ / EtOHr.t.1.5-385-98[3]

Experimental Protocol: Synthesis of Gramine [6]

  • In a beaker or flask, dissolve indole (8.6 mmol) in glacial acetic acid (20 mL).

  • Add 40% aqueous dimethylamine solution (3.0 mL). The mixture will become warm.

  • Cool the mixture to 30°C in a water bath.

  • With stirring, add a 35% aqueous formaldehyde solution (2 mL).

  • Allow the mixture to stand at room temperature for 60 minutes.

  • Pour the reaction mixture onto approximately 100 g of crushed ice.

  • While stirring vigorously, make the mixture alkaline by the careful addition of a 30% sodium hydroxide solution (~45 mL). Ensure excess ice is present at all times to prevent the formation of a gummy solid.

  • Once precipitation is complete, allow any remaining ice to melt.

  • Collect the solid precipitate by suction filtration and wash thoroughly with distilled water until the washings are neutral.

  • Dry the product under suction, followed by drying in a vacuum desiccator over anhydrous calcium chloride.

  • The crude gramine can be recrystallized from a minimum volume of hot acetone to yield fine needles.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group at the C3 position of indoles, producing indole-3-carboxaldehydes.[9][10] These aldehydes are valuable intermediates for the synthesis of a wide range of more complex indole derivatives. The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][11]

Quantitative Data Summary: Vilsmeier-Haack Formylation of Indoles [9]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892
5-MethoxyindolePOCl₃, DMF0 to 85785

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [9][12]

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF, 10 mL).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 mL) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes to form the Vilsmeier reagent.

  • Prepare a solution of indole (1.17 g, 10 mmol) in DMF (5 mL).

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 20°C.

  • After the addition is complete, heat the reaction mixture in a water bath at 35-40°C for 2 hours.

  • Pour the reaction mixture onto crushed ice (50 g).

  • Make the solution alkaline by adding a 10% aqueous sodium hydroxide solution.

  • Heat the mixture on a steam bath for 1 hour to hydrolyze the intermediate.

  • Cool the mixture. The indole-3-carboxaldehyde will precipitate.

  • Collect the product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are formed by the reaction of two equivalents of indole with one equivalent of an aldehyde or ketone.[1][13][14] This reaction is typically catalyzed by protic or Lewis acids. BIMs and their derivatives are of significant interest due to their wide range of biological activities, including anticancer properties.[2][14]

Quantitative Data Summary: Synthesis of Bis(indolyl)methanes

IndoleAldehydeCatalystSolventTemp (°C)TimeYield (%)Reference
IndoleBenzaldehydeH₂SO₄ (2 drops)HEMImBr8023-28 min92[13]
Indole4-Nitrobenzaldehydeα-ChymotrypsinH₂O/EtOH5024 h95[1]
Indole4-ChlorobenzaldehydeLipase TLIMH₂O55-98[14]
IndoleBenzaldehydeNiSO₄·6H₂OEtOHr.t.-High
IndoleVarious aldehydesItaconic acidH₂O100-High[15]

Experimental Protocol: Lipase-Catalyzed Synthesis of Bis(indolyl)methanes [14]

  • To a reaction vial, add indole (2 mmol), the desired aldehyde (1 mmol), and lipase (10 mg).

  • Add pure water (5 mL) to the mixture.

  • Stir the reaction mixture at 55°C. Monitor the reaction progress by TLC.

  • Upon completion, extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure bis(indolyl)methane.

II. Transition-Metal-Catalyzed C-H Functionalization

In recent years, transition-metal-catalyzed direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole core. Palladium, copper, and other metals are commonly used to catalyze the coupling of indoles with various partners, such as aryl halides, at the C3 position.[16][17][18][19][20]

Experimental Protocol: Palladium-Catalyzed C3-Arylation of Indole [16][18]

(Note: Specific ligands, bases, and solvents are crucial for selectivity and yield, and should be optimized based on the specific substrates.)

  • To a flame-dried Schlenk tube, add the indole (0.5 mmol), aryl halide (0.6 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

  • Add a base (e.g., K₂CO₃, CsOAc, or MgO, 1.0 mmol) to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., dioxane, DMF, or toluene, 2 mL) via syringe.

  • Heat the reaction mixture at the specified temperature (e.g., 100-150°C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the C3-arylated indole.

III. Biological Relevance and Signaling Pathways

Many C3-functionalized indole derivatives exhibit significant biological activity, often through the modulation of key cellular signaling pathways. For instance, indole-3-carbinol and its dimer, 3,3'-diindolylmethane (DIM), have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer progression.[2] Other indole derivatives can act as ligands for the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), influencing mucosal immunity and intestinal barrier function.[21]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Indole Substrate reaction_setup Reaction Setup (Solvent, Temp, Atmosphere) start->reaction_setup reagent Functionalizing Reagent (Aldehyde, Amine, etc.) reagent->reaction_setup catalyst Catalyst (Acid, Metal, etc.) catalyst->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product C3-Functionalized Indole purification->product characterization Characterization (NMR, MS, etc.) product->characterization PI3K_Akt_pathway Indole_Derivatives Indole Derivatives (e.g., DIM) PI3K PI3K Indole_Derivatives->PI3K Inhibition Akt Akt Indole_Derivatives->Akt Inhibition NFkB NF-κB Indole_Derivatives->NFkB Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB->Proliferation AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indoles Indole Derivatives (e.g., I3A, ILA) AhR_complex AhR Complex (AhR, HSP90, XAP2) Indoles->AhR_complex Binding & Activation AhR_Indole AhR-Indole Complex AhR_complex->AhR_Indole Translocation Dimer AhR-ARNT Dimer AhR_Indole->Dimer ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression Induction

References

Application Notes and Protocols: The Versatile Role of Tert-butyl 3-bromo-1H-indole-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. The strategic placement of the bromine atom at the 3-position of the indole ring, combined with the protecting tert-butoxycarbonyl (Boc) group on the indole nitrogen, makes it an ideal substrate for various cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to the development of novel therapeutic agents. These application notes provide an overview of its utility, focusing on its role in the synthesis of selective androgen receptor modulators (SARMs), and detail experimental protocols for its use.

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

A notable application of this compound is as a key starting material in the synthesis of GSK2881078, a nonsteroidal selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone with reduced androgenic effects in other tissues like the prostate.[1]

The synthesis of GSK2881078 showcases the utility of the 3-bromoindole scaffold in constructing complex heterocyclic systems with therapeutic potential. The bromine atom serves as a handle for introducing further complexity and building the final drug molecule.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations relevant to medicinal chemistry.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl or heteroaryl substituents at the 3-position of the indole core.

General Procedure:

  • In a clean, dry flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indole derivative.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation for introducing amine functionalities that are often key for biological activity.

General Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 equiv.), and a base such as sodium tert-butoxide (1.5-2.0 equiv.).

  • Add an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture under an inert atmosphere to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 3-aminoindole product.

Quantitative Data

The following table summarizes representative yields for cross-coupling reactions involving bromoindole scaffolds, demonstrating the efficiency of these transformations.

Coupling ReactionSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyauratert-Butyl 7-bromo-1H-indole-1-carboxylatePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O801285
Suzuki-Miyauratert-Butyl 7-bromo-1H-indole-1-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O801292
Buchwald-Hartwig2-Bromo-1H-indole-3-acetonitrileMorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene1101878

Note: The yields provided are for illustrative purposes and are based on similar bromoindole substrates. Actual yields for this compound may vary depending on the specific coupling partner and reaction conditions.

Signaling Pathway and Experimental Workflow

The biological activity of molecules derived from this compound, such as SARMs, is often mediated through specific signaling pathways. The following diagrams illustrate the general signaling pathway for SARMs and a typical experimental workflow for their synthesis and evaluation.

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., GSK2881078) AR Androgen Receptor (AR) SARM->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (Anabolic Effects) ARE->Transcription Activation Experimental_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate 3-Substituted Indole Intermediate Coupling->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Final_Compound Final Bioactive Compound (e.g., SARM) Modification->Final_Compound Purification Purification and Characterization (HPLC, NMR, MS) Final_Compound->Purification Bioassay In Vitro and In Vivo Biological Assays Purification->Bioassay Data Data Analysis and Lead Optimization Bioassay->Data

References

Synthesis of Substituted Indoles from Tert-butyl 3-bromo-1H-indole-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 3-substituted indoles utilizing tert-butyl 3-bromo-1H-indole-1-carboxylate as a versatile starting material. The strategic placement of the bromine atom at the C-3 position of the indole core, combined with the stability and facile removal of the tert-butoxycarbonyl (Boc) protecting group, enables a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are instrumental in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Overview of Synthetic Transformations

This compound serves as a key building block for introducing aryl, alkynyl, alkenyl, and amino functionalities at the 3-position of the indole ring. The primary synthetic routes explored in this document are:

  • Suzuki-Miyaura Coupling: For the synthesis of 3-arylindoles.

  • Sonogashira Coupling: For the synthesis of 3-alkynylindoles.

  • Heck Coupling: For the synthesis of 3-alkenylindoles.

  • Buchwald-Hartwig Amination: For the synthesis of 3-aminoindoles.

Following these coupling reactions, the N-Boc protecting group can be efficiently removed under various conditions to yield the final 3-substituted indole.

Suzuki-Miyaura Coupling for the Synthesis of 3-Arylindoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 3-position of the indole and various aryl or heteroaryl boronic acids.

Suzuki_Miyaura_Coupling This compound This compound tert-Butyl 3-aryl-1H-indole-1-carboxylate tert-Butyl 3-aryl-1H-indole-1-carboxylate This compound->tert-Butyl 3-aryl-1H-indole-1-carboxylate Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->tert-Butyl 3-aryl-1H-indole-1-carboxylate Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->tert-Butyl 3-aryl-1H-indole-1-carboxylate Base Base Base->tert-Butyl 3-aryl-1H-indole-1-carboxylate Solvent Solvent Solvent->tert-Butyl 3-aryl-1H-indole-1-carboxylate Sonogashira_Coupling This compound This compound tert-Butyl 3-alkynyl-1H-indole-1-carboxylate tert-Butyl 3-alkynyl-1H-indole-1-carboxylate This compound->tert-Butyl 3-alkynyl-1H-indole-1-carboxylate Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->tert-Butyl 3-alkynyl-1H-indole-1-carboxylate Pd Catalyst Pd Catalyst Pd Catalyst->tert-Butyl 3-alkynyl-1H-indole-1-carboxylate Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->tert-Butyl 3-alkynyl-1H-indole-1-carboxylate Base Base Base->tert-Butyl 3-alkynyl-1H-indole-1-carboxylate Heck_Coupling This compound This compound tert-Butyl 3-alkenyl-1H-indole-1-carboxylate tert-Butyl 3-alkenyl-1H-indole-1-carboxylate This compound->tert-Butyl 3-alkenyl-1H-indole-1-carboxylate Heck Coupling Alkenyl Partner Alkenyl Partner Alkenyl Partner->tert-Butyl 3-alkenyl-1H-indole-1-carboxylate Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->tert-Butyl 3-alkenyl-1H-indole-1-carboxylate Base Base Base->tert-Butyl 3-alkenyl-1H-indole-1-carboxylate Solvent Solvent Solvent->tert-Butyl 3-alkenyl-1H-indole-1-carboxylate Buchwald_Hartwig_Amination This compound This compound tert-Butyl 3-amino-1H-indole-1-carboxylate tert-Butyl 3-amino-1H-indole-1-carboxylate This compound->tert-Butyl 3-amino-1H-indole-1-carboxylate Buchwald-Hartwig Amination Amine Amine Amine->tert-Butyl 3-amino-1H-indole-1-carboxylate Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->tert-Butyl 3-amino-1H-indole-1-carboxylate Base Base Base->tert-Butyl 3-amino-1H-indole-1-carboxylate Solvent Solvent Solvent->tert-Butyl 3-amino-1H-indole-1-carboxylate Deprotection_Workflow N-Boc-3-substituted-indole N-Boc-3-substituted-indole 3-Substituted Indole 3-Substituted Indole N-Boc-3-substituted-indole->3-Substituted Indole Deprotection Deprotection Reagent Deprotection Reagent Deprotection Reagent->3-Substituted Indole

Application Notes and Protocols: Deprotection of Boc Group from Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of the Boc group from tert-butyl 3-bromo-1H-indole-1-carboxylate to yield 3-bromo-1H-indole, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The most common and effective methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][4]

The general mechanism for acid-catalyzed Boc deprotection involves three key steps:

  • Protonation of the carbamate oxygen by the acid.

  • Loss of the stable tert-butyl cation , which forms isobutylene gas, and subsequent formation of a carbamic acid intermediate.[5]

  • Decarboxylation of the carbamic acid to release the free amine (in this case, the indole nitrogen) and carbon dioxide.[5]

It is crucial to perform these reactions in a well-ventilated fume hood as isobutylene and carbon dioxide gases are evolved.[5]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes common conditions for the deprotection of this compound. Yields and reaction times can vary based on the scale of the reaction and the purity of the starting material.

MethodReagents & SolventsTemperature (°C)Typical TimeTypical Yield (%)Notes
1 Trifluoroacetic Acid (TFA), Dichloromethane (DCM)0 to Room Temp1 - 4 hours>90%A very common and high-yielding method.[1][6] The product is obtained as a TFA salt, which may require a basic workup to isolate the free indole.
2 Hydrochloric Acid (HCl) in 1,4-DioxaneRoom Temp1 - 3 hours>90%Often yields the HCl salt of the product, which can sometimes precipitate directly from the reaction mixture, simplifying purification.
3 Hydrochloric Acid (HCl) in Methanol (MeOH)Room Temp2 - 6 hoursHighA convenient method, particularly if the subsequent reaction can be performed in methanol.
4 Thermal Deprotection in Trifluoroethanol (TFE)150°C (Microwave)5 - 15 min~95-99%A rapid, acid-free method suitable for substrates sensitive to strong acids but stable at high temperatures.[7]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Trifluoroacetic acid is highly corrosive and volatile; handle with extreme care.[8] Hydrochloric acid solutions are also corrosive.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used protocol for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1-0.2 M solution) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq., often a 1:1 to 1:4 TFA:DCM v/v ratio is used) to the stirred solution.[6][9]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (a cold trap is recommended for the rotovap to capture TFA).[8]

  • Work-up:

    • Dissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude 3-bromo-1H-indole.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often results in the precipitation of the product as its hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Methanol (optional, for solubility)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or dichloromethane if needed, or directly suspend it in the HCl/dioxane solution.

  • Add the 4M HCl in 1,4-Dioxane solution (4-5 eq. of HCl) to the starting material at room temperature.[8]

  • Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC. In many cases, the deprotected product's HCl salt will precipitate from the solution.

  • Work-up Option A (Isolation of HCl salt):

    • If a precipitate forms, add diethyl ether to the mixture to enhance precipitation.

    • Collect the solid product by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum.

  • Work-up Option B (Isolation of free indole):

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent to obtain the free 3-bromo-1H-indole.

Visualizations

Chemical Reaction and Workflow

The following diagrams illustrate the chemical transformation and a general experimental workflow for the Boc deprotection.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Dissolve Starting Material in Solvent (e.g., DCM) reagent 2. Add Acid (e.g., TFA) at 0°C to RT start->reagent react 3. Stir for 1-4h (Monitor by TLC) reagent->react evap 4. Evaporate Solvent & Excess Acid react->evap neutralize 5. Redissolve & Neutralize (e.g., NaHCO3 wash) evap->neutralize extract 6. Extract, Wash with Brine, & Dry (Na2SO4) neutralize->extract evap2 7. Filter & Evaporate Solvent extract->evap2 purify 8. Column Chromatography (if required) evap2->purify product Final Product: 3-Bromo-1H-indole purify->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering low yields in the synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate. This valuable building block is crucial in medicinal chemistry, and optimizing its synthesis is key to efficient drug development pipelines.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting N-Boc-indole. What are the potential causes?

A: Low or no conversion is a frequent issue that can often be traced back to the reagents and reaction setup.

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common brominating agent for this transformation. It can degrade over time. It is recommended to use freshly recrystallized NBS for best results.[1]

  • Insufficient Reagent: Ensure the correct stoichiometry is used. While a 1:1 molar ratio is theoretically required, slight excesses of the brominating agent may be necessary depending on reagent purity and reaction scale.

  • Reaction Temperature: The bromination of the electron-rich N-Boc-indole is typically performed at low temperatures, such as -78°C, to control the reaction's selectivity and prevent side reactions.[1] Running the reaction at too low a temperature without sufficient activation time might slow the conversion rate excessively. Conversely, a temperature that is too high can lead to side products.

  • Solvent Quality: The use of anhydrous solvents, such as tetrahydrofuran (THF) or dichloromethane (DCM), is critical.[1][2][3] Water content in the solvent can react with the brominating agent and interfere with the reaction. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.[1]

Q2: I'm observing multiple spots on my TLC, with the desired product being a minor component. What are the likely side reactions?

A: The formation of multiple byproducts is a clear indicator of poor reaction selectivity.

  • Over-bromination: The indole ring is highly activated by the nitrogen atom, making it susceptible to further electrophilic substitution. Dibrominated species can form, with the second bromine atom adding to other positions on the indole scaffold.[4]

  • Positional Isomers: While the 3-position is the most nucleophilic site on the indole ring, bromination can sometimes occur at other positions, such as C2, C5, or C7, depending on the reaction conditions and any directing groups present.[5]

  • Decomposition: The N-Boc protecting group is sensitive to acid.[6] If acidic byproducts like HBr are generated and not adequately scavenged, they can cleave the Boc group, leading to the formation of 3-bromoindole and other degradation products.

Q3: The reaction appears successful, but I'm losing a significant amount of product during work-up and purification. Why is this happening?

A: Product loss during isolation is a common challenge that can often be mitigated with careful handling.

  • Decomposition on Silica Gel: The crude product, 3-bromo-1-(tert-butyldimethylsilyl)indole, has been noted to be unstable on silica gel, promoting rapid decomposition. It is advised to perform chromatographic purification as quickly as possible after the work-up.[1] While the target molecule has a Boc group instead of a TBDMS group, similar instability on silica can be anticipated.

  • Acidic Work-up Conditions: Avoid acidic conditions during the aqueous work-up, as the N-Boc group is labile.[6] Using a mild base wash, such as saturated sodium bicarbonate (NaHCO₃) solution, can help neutralize any acid generated during the reaction.[2]

  • Thermal Decomposition: Avoid excessive heat when removing the solvent under reduced pressure.

  • Storage: The purified product may not be stable over long periods. It is recommended to store it under an inert atmosphere at low temperatures.[1]

Q4: Are there alternative brominating agents or methods if NBS consistently fails to provide good yields?

A: Yes, several alternatives to NBS can be explored.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another effective source of electrophilic bromine and can sometimes offer better results.[7]

  • Pyridinium bromide perbromide: This solid, stable reagent can be used, often in pyridine as a solvent, and may lead to yields in the 60-70% range for the bromination of indole.[7]

  • Electrochemical Bromination: A modern and sustainable approach involves the electrochemical umpolung of bromide ions (from salts like nBu₄NBr or NH₄Br) to generate an electrophilic bromine species in situ. This method avoids the use of chemical oxidants and can produce 3-bromoindole in excellent yield and regioselectivity.[8]

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes various reported conditions for the bromination of protected indoles to provide a comparative overview.

Starting MaterialBrominating AgentSolventTemperatureTimeYieldReference
1-(tert-Butyldimethylsilyl)indoleNBSTHF-78°C to RT2h at -78°C84%[1]
IndolePyridinium bromide perbromidePyridineNot specifiedNot specified~60-70%[7]
IndolenBu₄NBr / NH₄Br (Electrochemical)THFRoom Temp.Not specified39% (initial)[8]
5-Bromo-1H-indazol-3-amineBoc₂O / DMAPDichloromethane0°C to RT15h62%[3]

Experimental Protocols

Protocol 1: Bromination of N-Boc-Indole with NBS

This protocol is adapted from established procedures for the bromination of protected indoles.[1]

  • Preparation: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve N-Boc-indole (1.0 equiv) in anhydrous THF (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (NBS) (1.0-1.05 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the resulting mixture in the dark at -78°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purification: Immediately purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield issues.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckConversion Check Reaction Conversion by TLC/LC-MS Start->CheckConversion CheckPurity Analyze Crude Product Purity (TLC/¹H NMR) CheckConversion->CheckPurity Good Conversion LowConversion Problem: Low Conversion CheckConversion->LowConversion Low/No Conversion ImpureProduct Problem: Impure Product / Side Reactions CheckPurity->ImpureProduct Multiple Spots PurificationLoss Problem: Loss During Purification CheckPurity->PurificationLoss Clean Crude, Low Final Yield ReagentQuality Verify Reagent Quality (Recrystallize NBS) LowConversion->ReagentQuality ReactionConditions Optimize Reaction Conditions (Temp, Time) LowConversion->ReactionConditions Anhydrous Ensure Anhydrous Conditions (Dry Solvents) LowConversion->Anhydrous TempControl Improve Temperature Control (Maintain -78°C) ImpureProduct->TempControl AlternativeAgent Consider Alternative Brominating Agent (DBDMH, PBP) ImpureProduct->AlternativeAgent Scavenger Add Non-Nucleophilic Base (e.g., Proton Sponge) ImpureProduct->Scavenger AvoidAcid Use Neutral/Basic Work-up (NaHCO₃ wash) PurificationLoss->AvoidAcid FastChroma Perform Chromatography Quickly PurificationLoss->FastChroma ProperStorage Store Product Cold & Under Inert Gas PurificationLoss->ProperStorage

Caption: A logical workflow for diagnosing low-yield problems.

Reaction Pathway and Potential Side Reactions

This diagram illustrates the desired reaction and common side reactions.

ReactionPathway cluster_main Synthesis Scheme cluster_side Potential Side Reactions NBocIndole N-Boc-Indole Product tert-Butyl 3-bromo-1H-indole-1-carboxylate NBocIndole->Product  NBS, THF, -78°C (Desired Pathway) Dibromo Dibromo-Indole (e.g., 2,3- or 3,5-) Product->Dibromo  Excess NBS / High Temp (Over-bromination) Deboc 3-Bromoindole (Boc Cleavage) Product->Deboc  Acid (HBr) (Decomposition)

Caption: Desired reaction pathway and potential side reactions.

References

Purification of "Tert-butyl 3-bromo-1h-indole-1-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Tert-butyl 3-bromo-1H-indole-1-carboxylate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar N-Boc protected indole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: What is a good starting mobile phase for purifying this compound on a silica gel column?

A good starting point for the mobile phase is a non-polar mixture, such as a hexane and ethyl acetate system.[1][2] Given the non-polar nature of the N-Boc protecting group, a high ratio of hexane is recommended. Begin with a system like 95:5 or 90:10 hexane:ethyl acetate and adjust the polarity based on TLC analysis. The goal is to achieve an Rf value of approximately 0.3-0.4 for the target compound.

Q2: The spots on my TLC plate are streaking or tailing. Will this affect my column, and how can I fix it?

Yes, tailing on a TLC plate is a strong indicator that you will have poor separation and broad, trailing fractions from your column. This issue is common with indole derivatives, which can interact with the slightly acidic nature of silica gel.[2]

  • Solution: To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine (NEt₃), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel, minimizing unwanted interactions and resulting in sharper bands and better separation.

Q3: My compound is not moving from the baseline (Rf ≈ 0) or is running with the solvent front (Rf ≈ 1). What should I do?

This indicates that the polarity of your mobile phase is not optimal for your compound.[2]

  • Spots at the Baseline (Rf ≈ 0): The eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Spots at the Solvent Front (Rf ≈ 1): The eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[2]

Q4: I've run my column, but the fractions are all mixed, even though the separation looked good on TLC. What went wrong?

This can happen for several reasons:

  • Column Overloading: Too much crude material was loaded onto the column for its size. As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of your crude sample.

  • Poor Column Packing: Cracks, channels, or an uneven silica bed can lead to a non-uniform flow of the mobile phase, causing separated bands to remix as they elute. Ensure your column is packed uniformly without any air bubbles.

  • Sample Band was too Wide: The initial sample was loaded in too much solvent, creating a very wide starting band. The sample should be dissolved in the absolute minimum amount of solvent for loading.[3] If solubility is an issue, dry loading is the preferred method.

Q5: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are my options?

Compound instability on silica gel can be a significant issue.[4]

  • Confirmation: To check for decomposition, run a two-dimensional (2D) TLC. Spot your compound on one corner of a TLC plate, run it in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that the compound is degrading on the plate.[4]

  • Solutions:

    • Deactivate the Silica: Add 1% triethylamine to the eluent to neutralize the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[4]

    • Work Quickly: Do not let the crude material sit on the column for an extended period before eluting.

Q6: How should I load my sample, especially if it has low solubility in the mobile phase?

If your crude product does not dissolve well in the non-polar mobile phase, "dry loading" is the best approach.[3]

  • Method: Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (typically 5-10 times the mass of your product) to this solution. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Quantitative Data Summary

The following table summarizes the recommended parameters for the column chromatography purification of this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for neutral to moderately polar organic compounds.[1]
Mobile Phase (Eluent) Hexane/Ethyl AcetateProvides a good polarity range for eluting non-polar compounds.[2][5]
Starting Eluent Ratio 95:5 (Hexane:Ethyl Acetate)The N-Boc group makes the compound relatively non-polar.
Target Product Rf ~0.3 - 0.4This range typically provides the best separation from impurities.
Additive for Tailing 0.1 - 1% Triethylamine (NEt₃)Neutralizes acidic silica sites, preventing tailing of basic indole compounds.[2]

Detailed Experimental Protocol

This protocol outlines the standard procedure for purifying this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare an appropriate starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). If tailing was observed, add ~0.5% triethylamine to the mixture.

  • Prepare a second, more polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) to flush the column after your product has eluted.

2. Packing the Column:

  • Secure a glass column of appropriate size vertically.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the starting mobile phase.

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

  • Add a protective layer of sand on top of the silica bed.

  • Drain the solvent until the level just touches the top of the sand layer. Do not let the column run dry.[6]

3. Loading the Sample:

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary).[3] Carefully apply the solution to the top of the silica gel using a pipette. Drain the solvent until it reaches the sand layer, then carefully add a small amount of fresh eluent and repeat to ensure the sample is concentrated in a narrow band.

  • Dry Loading (Recommended): Pre-adsorb the crude product onto a small amount of silica gel as described in FAQ #6. Carefully add this dry powder onto the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully fill the column with the starting mobile phase.

  • Apply gentle positive pressure (using a pump or bulb) to begin the elution.

  • Collect the eluting solvent in fractions (e.g., in test tubes or vials).

  • As the elution progresses, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar impurities.

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the fractions containing the pure compound.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Visualized Workflows

G start Chromatography Problem (e.g., Poor Separation) streaking Is there Streaking or Tailing? start->streaking rf_issue Is the Rf Value Incorrect (Too High/Low)? start->rf_issue decomposition Is the Compound Decomposing? start->decomposition add_base Solution: Add 0.1-1% NEt3 to Mobile Phase streaking->add_base  Yes change_polarity Solution: Adjust Mobile Phase Polarity (More/Less Polar) rf_issue->change_polarity  Yes check_2d_tlc Test: Run 2D TLC to Confirm decomposition->check_2d_tlc  Possible use_alumina Solution: Use Alumina or Deactivated Silica check_2d_tlc->use_alumina  If Confirmed

Caption: Troubleshooting workflow for common column chromatography issues.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation crude Crude Product eluent Select Eluent via TLC crude->eluent pack Pack Column eluent->pack load Load Sample (Dry or Wet) pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Standard experimental workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Tert-butyl 3-bromo-1h-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of "Tert-butyl 3-bromo-1h-indole-1-carboxylate." This document addresses common side reactions, purification challenges, and optimization strategies in a structured question-and-answer format, supplemented with detailed experimental protocols and logical diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis is typically achieved via a two-step process. The most common route involves the initial N-protection of indole with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 1H-indole-1-carboxylate (N-Boc-indole), followed by selective bromination at the C-3 position using a suitable brominating agent like N-Bromosuccinimide (NBS). An alternative, though less common, route involves the bromination of indole first to get 3-bromoindole, followed by the Boc-protection of the nitrogen.

Q2: What are the major side reactions observed during the bromination of the N-Boc-indole ring?

During the bromination step, several side products can form, complicating the purification process and reducing the yield of the desired product.

  • Over-bromination: The indole ring is highly activated, and the reaction can lead to the formation of di- and tri-brominated byproducts.[1] The formation of 2,3-dibromoindole is a known issue when using strong brominating agents.[1]

  • Oxindole Formation: If using N-Bromosuccinimide (NBS) in the presence of water or protic solvents (e.g., tert-butanol), the formation of oxindole byproducts can occur.[1][2]

  • Formation of Other Isomers: While the C-3 position is the most nucleophilic, bromination at other positions on the indole ring can occur if the C-3 position is sterically hindered or under certain reaction conditions.

Q3: What potential issues can arise during the N-protection of the indole nitrogen with Boc₂O?

The Boc-protection step is generally high-yielding, but some issues can occur:

  • Incomplete Reaction: Indoles are sometimes poor nucleophiles, which can result in a slow or incomplete reaction with Boc anhydride.[3] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial.[4]

  • Boc Group Instability: The Boc protecting group is labile under acidic conditions.[5] Care must be taken during the aqueous work-up to avoid acidic environments which could cleave the newly installed protecting group.

  • Reagent Degradation: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if not stored properly. Using fresh or properly stored reagent is recommended to ensure high conversion.[5]

Q4: How can the formation of over-brominated byproducts be minimized?

Controlling the selectivity of the bromination reaction is key to preventing multiple substitutions.

  • Choice of Brominating Agent: Using milder or more selective brominating agents, such as N-bromosuccinimide (NBS), is a common strategy.[1] Other reagents like pyridinium bromide perbromide have also been used effectively.[1][6]

  • Control of Stoichiometry: Careful control of the stoichiometry of the brominating agent is critical. Using a slight excess (e.g., 1.05-1.1 equivalents) is typical, but adding the reagent slowly and monitoring the reaction can prevent the accumulation of excess brominating agent that leads to side products.

  • Low Reaction Temperature: Performing the reaction at low temperatures, such as -78 °C or 0 °C, can significantly enhance the selectivity for mono-bromination by slowing down the rate of the subsequent bromination steps.[1]

Q5: What is the best way to avoid the formation of oxindole byproducts?

Oxindole formation is primarily associated with the use of NBS in the presence of nucleophilic solvents like water.[1][2]

  • Use Anhydrous Solvents: The most effective way to prevent this side reaction is to conduct the bromination under strictly anhydrous conditions.[1] Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) are recommended.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Degraded reagents (Boc₂O or NBS).[5] 2. Insufficient reaction time or temperature. 3. Poor nucleophilicity of the indole substrate.[3] 4. Presence of moisture (for bromination).1. Use fresh, high-purity reagents. Recrystallize NBS if necessary.[7] 2. Increase reaction time and monitor closely by TLC. Consider a moderate increase in temperature. 3. For Boc protection, ensure the use of a catalyst like DMAP. For bromination, ensure the solvent is appropriate. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Multiple Spots on TLC 1. Formation of over-brominated byproducts.[1] 2. Formation of oxindole byproducts.[1][2] 3. Incomplete reaction (starting material remains). 4. Product decomposition.1. Perform the reaction at a lower temperature and add the brominating agent portion-wise. 2. Ensure the reaction is conducted under strictly anhydrous conditions.[1] 3. Increase reaction time or add a slight excess of the limiting reagent. 4. Avoid excessive heat during solvent evaporation and ensure the work-up is not acidic.[5]
Product Decomposition 1. Boc group is acid-labile and may be cleaved during an acidic work-up.[5] 2. The 3-bromoindole core can be unstable, especially if not N-protected.[7] 3. Excessive heat applied during solvent removal.1. Use a neutral or slightly basic aqueous wash (e.g., saturated NaHCO₃ solution) during work-up.[4] 2. Ensure the N-protection step is complete before proceeding. Purify the product promptly after the reaction.[7] 3. Use a rotary evaporator at a moderate temperature (e.g., < 40 °C).
Purification Difficulties 1. Byproducts have similar polarity to the desired product. 2. Product is unstable on silica gel. 3. Inappropriate solvent system (eluent) for column chromatography.1. Use a high-performance silica gel and a shallow solvent gradient during column chromatography. 2. Minimize the time the compound spends on the column. Alternatively, consider purification by recrystallization.[1] 3. Carefully determine the optimal eluent system using TLC, aiming for an Rf value of 0.2-0.3 for the target compound.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 1H-indole-1-carboxylate (N-Boc Protection)

This protocol details the N-protection of indole using di-tert-butyl dicarbonate.

Reagents & MaterialsQuantity (10 mmol scale)Molar Eq.
Indole1.17 g1.0
Di-tert-butyl dicarbonate (Boc₂O)2.40 g1.1
4-(Dimethylamino)pyridine (DMAP)122 mg0.1
Dichloromethane (DCM), anhydrous50 mL-

Methodology:

  • Dissolve indole in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add 4-(Dimethylamino)pyridine (DMAP) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.[4]

  • Stir the reaction mixture at room temperature for 2-4 hours.[4]

  • Monitor the reaction progress by TLC until the starting material (indole) is fully consumed.[4]

  • Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Bromination)

This protocol describes the selective bromination of N-Boc-indole.

Reagents & MaterialsQuantity (10 mmol scale)Molar Eq.
tert-Butyl 1H-indole-1-carboxylate2.17 g1.0
N-Bromosuccinimide (NBS)1.87 g1.05
Tetrahydrofuran (THF), anhydrous50 mL-

Methodology:

  • Dissolve tert-butyl 1H-indole-1-carboxylate in anhydrous tetrahydrofuran (THF) in a flask protected from light and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for the purification of the crude product from Protocol 2.

MaterialsDetails
Stationary PhaseSilica gel (230-400 mesh)
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane (e.g., starting from 100% Hexane to 5% Ethyl Acetate in Hexane)

Methodology:

  • Prepare a silica gel column in the chosen non-polar solvent (e.g., Hexane).

  • Dissolve the crude product in a minimal amount of DCM or the eluent mixture.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient, starting with the non-polar solvent and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.[4]

Visualizations

Synthesis_Workflow Start Start Materials (Indole, Boc₂O, NBS) Step1 Step 1: N-Boc Protection (Boc₂O, DMAP, DCM) Start->Step1 QC1 TLC Monitoring Step1->QC1 Step2 Step 2: Bromination (NBS, THF, -78°C) QC1->Step2 SM Consumed QC2 TLC Monitoring Step2->QC2 Workup Aqueous Work-up & Extraction Purification Purification (Column Chromatography) Workup->Purification QC2->Workup SM Consumed Final Final Product: Tert-butyl 3-bromo-1h- indole-1-carboxylate Purification->Final

Caption: General experimental workflow for the synthesis and purification.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reactions N_Boc_Indole N-Boc-Indole Main_Product Target Product (3-Bromo-N-Boc-Indole) N_Boc_Indole->Main_Product + NBS (Anhydrous, Low Temp) DiBromo Di-Bromo Byproduct (e.g., 2,3-dibromo) N_Boc_Indole->DiBromo + Excess NBS Oxindole Oxindole Byproduct N_Boc_Indole->Oxindole + NBS / H₂O

Caption: Key side reactions in the bromination of N-Boc-indole.

Troubleshooting_Flowchart Start Problem Observed (e.g., Low Yield, Impurities) Check_Reagents Check Reagent Quality (Boc₂O, NBS) & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous? Temp? Time?) Check_Reagents->Check_Conditions Reagents OK No_Solution Consult Further Literature Check_Reagents->No_Solution Reagents Faulty Check_Workup Review Work-up Procedure (pH, Temperature) Check_Conditions->Check_Workup Conditions OK Check_Conditions->No_Solution Conditions Incorrect Check_Purification Optimize Purification (TLC, Solvent Gradient) Check_Workup->Check_Purification Work-up OK Check_Workup->No_Solution Work-up Incorrect Solution Problem Resolved Check_Purification->Solution Purification OK Check_Purification->No_Solution Purification Failed

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Suzuki Coupling with Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving tert-butyl 3-bromo-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions to address specific issues encountered during experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Suzuki coupling of this compound.

Low or No Product Yield

Q1: I am observing very low or no formation of my desired product. What are the potential causes and how can I improve the yield?

A1: Low or no product yield in a Suzuki coupling reaction can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective strategy.[1][2][3]

Possible Causes & Solutions:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical for a successful coupling reaction.[2]

    • Solution: Screen different palladium sources and phosphine ligands. While Pd(PPh₃)₄ is a common starting point, palladium(II) precatalysts like Pd(OAc)₂ or stable catalysts such as Pd(dppf)Cl₂ are often effective.[2][4] For challenging substrates, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can significantly improve yields.[4][5][6] Consider using pre-catalysts which can lead to cleaner formation of the active catalytic species.[2][5]

  • Inappropriate Base or Solvent: The base and solvent system plays a crucial role in the catalytic cycle.[2]

    • Solution: Experiment with different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][7][8] The choice of solvent can also significantly impact the reaction; common solvents for Suzuki reactions include DME, toluene, THF, and dioxane.[2][9][10] In many cases, aqueous solvent mixtures (e.g., dioxane/water) are beneficial for activating the boronic acid with the inorganic base.[1][4]

  • Poor Quality of Boronic Acid: The stability of boronic acids can vary, and degradation can lead to lower yields.

    • Solution: Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) to minimize decomposition.[1][4]

  • Low Reaction Temperature: The reaction may require thermal energy to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. Suzuki couplings are often run at elevated temperatures, typically between 80-110 °C.[11]

  • Catalyst Deactivation: The presence of oxygen can deactivate the palladium catalyst.

    • Solution: Ensure that the solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][3]

A logical approach to troubleshooting low-yield reactions is illustrated in the flowchart below.

G Troubleshooting Flowchart for Low-Yield Suzuki Coupling start Low or No Product Yield check_catalyst Is the catalyst system optimal? start->check_catalyst check_conditions Are the reaction conditions appropriate? check_catalyst->check_conditions Yes optimize_catalyst Screen different Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). check_catalyst->optimize_catalyst No check_reagents Are the reagents of good quality? check_conditions->check_reagents Yes optimize_conditions Screen bases (K₂CO₃, K₃PO₄) and solvents (Dioxane/H₂O). Consider increasing the temperature. check_conditions->optimize_conditions No optimize_reagents Use fresh boronic acid or a more stable boronic ester. Ensure rigorous degassing of solvents. check_reagents->optimize_reagents No end Improved Yield check_reagents->end Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents optimize_reagents->end

Caption: A logical approach to troubleshooting low-yield Suzuki coupling reactions.

Observation of Significant Side Products

Q2: My reaction mixture shows the presence of significant side products, such as debromination of the starting material or homocoupling of the boronic acid. How can I minimize these?

A2: The formation of side products is a common issue in Suzuki coupling reactions. Understanding the likely side products and their formation mechanisms can help in devising strategies to minimize them.

  • Debromination (Proto-debromination): This is the replacement of the bromine atom on the indole ring with a hydrogen atom.

    • Cause: The N-H proton of an unprotected indole can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to cleavage.[1] While your substrate is N-Boc protected, which significantly reduces this issue, harsh reaction conditions can still lead to some level of debromination.

    • Solution: While the Boc group is generally stable, ensure that the reaction conditions are not overly harsh. If debromination is still observed, a careful re-evaluation of the base and temperature may be necessary. Using anhydrous solvents is also crucial as impurities can sometimes act as hydride sources.[1]

  • Homocoupling: This side reaction leads to the formation of a biaryl product from the coupling of two boronic acid molecules.[1]

    • Cause: Homocoupling is often promoted by the presence of oxygen or high catalyst loadings.[1]

    • Solution: Ensure that the reaction mixture and solvents are thoroughly degassed to remove oxygen. You can also try slightly reducing the palladium catalyst loading.[1]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, effectively consuming the coupling partner.[1][12]

    • Cause: This side reaction is often promoted by high temperatures, prolonged reaction times, or the presence of excess water and a strong base.[4] Some boronic acids are inherently more prone to protodeboronation.[12][13]

    • Solution: Use high-quality, fresh boronic acid. Switching to a more stable boronic ester, such as a pinacol ester, can significantly suppress this side reaction.[1][4] Minimizing the water content in the reaction can also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?

A3: A good starting point for optimizing any new Suzuki coupling is to use a set of generally reliable conditions and then adjust them based on the observed results. The N-Boc protecting group on your substrate enhances stability and solubility.[14]

ParameterRecommended Starting PointOptimization RangeRationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos (1-5 mol%)Pd(dppf)Cl₂ is often highly effective for N-heterocycles.[1][2][4] Buchwald systems are robust for challenging couplings.[1]
Base K₂CO₃ (2.0 equiv)K₃PO₄, Cs₂CO₃, NaOH (2.0-3.0 equiv)The base is essential for the catalytic cycle.[1][15] Stronger bases may be needed for less reactive partners.
Solvent 1,4-Dioxane / H₂O (4:1)THF/H₂O, Acetonitrile/H₂O, Toluene/H₂OA mixed aqueous system is needed to dissolve both organic and inorganic components.[1] The organic solvent can influence reaction rate and yield.[1][9]
Temperature 80-90 °C40 - 120 °CMost Suzuki couplings require heating.[1] Milder conditions may be possible with highly active catalysts.[1]
Boronic Acid 1.2 equivalents1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and account for potential protodeboronation.[1]

Q4: Do I need to protect the indole nitrogen?

A4: For your specific substrate, this compound, the indole nitrogen is already protected with a tert-butoxycarbonyl (Boc) group. This is highly advantageous. N-protection is one of the most effective ways to prevent side reactions like debromination and improve yields in Suzuki couplings with indole substrates.[1] The Boc group enhances stability and solubility, making it a versatile starting material.[14]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] These techniques will allow you to track the consumption of the starting materials (this compound and the boronic acid) and the formation of the desired product.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a reliable starting point for the coupling of N-Boc-3-bromoindole with an arylboronic acid.

G Standard Workflow for a Suzuki-Miyaura Coupling Experiment cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification prep1 Oven-dry glassware (Schlenk flask) prep2 Weigh reagents: - this compound (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) - Catalyst (0.05 equiv) prep1->prep2 setup1 Add solids to flask prep2->setup1 prep3 Degas solvent (e.g., sparge with N₂/Ar) setup3 Add degassed solvent via syringe prep3->setup3 setup2 Evacuate & backfill with inert gas (3x) setup1->setup2 setup2->setup3 setup4 Heat to target temperature with vigorous stirring setup3->setup4 workup1 Monitor reaction (TLC, LC-MS) setup4->workup1 workup2 Upon completion, cool to RT, dilute with organic solvent workup1->workup2 workup3 Wash with H₂O & brine workup2->workup3 workup4 Dry organic layer (e.g., Na₂SO₄) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify via column chromatography workup5->workup6

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.[1]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[11]

  • Base (e.g., K₂CO₃, 2-3 equivalents)[11]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[11]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[11]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[11]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "Tert-butyl 3-bromo-1H-indole-1-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude "this compound"?

A1: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:

  • Unreacted 3-bromoindole: Incomplete Boc-protection of the starting material.

  • Di- and poly-brominated indoles: Over-bromination of the indole ring can lead to the formation of these byproducts.

  • Unreacted di-tert-butyl dicarbonate (Boc₂O): Excess reagent used during the protection step.

  • tert-Butanol: A byproduct of the Boc protection reaction.

  • Degradation products: 3-Bromoindoles can be unstable and may decompose if not handled and purified promptly.[1]

Q2: What are the recommended storage conditions for "this compound"?

A2: To ensure the stability of the compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[2] For long-term storage, keeping the compound under an argon atmosphere at 4°C is advisable to prevent decomposition.[1]

Q3: Is "this compound" stable on silica gel during column chromatography?

A3: Bromoindoles can be sensitive and may degrade on silica gel, especially if the purification is prolonged.[1] It is crucial to perform the chromatographic purification as quickly as possible after the reaction work-up.[1] Using a less acidic stationary phase like deactivated silica gel or alumina might be considered if significant degradation is observed.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the purification process. For visualization, UV light is a non-destructive first step, as indole derivatives are often UV-active.[3] Staining with a permanganate solution can also be used to visualize spots, as indoles are susceptible to oxidation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of "this compound".

Column Chromatography Troubleshooting
Problem Possible Cause Recommended Solution
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The product may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel using a 2D TLC. If decomposition is confirmed, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine.
Poor separation of product and impurities The solvent system is not optimal.Screen different solvent systems using TLC to find one that provides better separation.
The column was not packed properly.Ensure the column is packed uniformly to avoid channeling.
The column was overloaded with crude material.Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Colored impurities co-elute with the product The colored impurity has a similar polarity to the product.Try a different solvent system or a different stationary phase. Sometimes, a pre-purification step like a charcoal treatment can help remove colored impurities.
Product appears to be degrading on the column (streaking on TLC) The compound is sensitive to the acidic nature of silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Recrystallization Troubleshooting
Problem Possible Cause Recommended Solution
Product does not crystallize upon cooling The solution is not saturated (too much solvent was used).Concentrate the solution by evaporating some of the solvent and then try cooling again.
The solution is supersaturated but crystallization has not initiated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure product.
The chosen solvent is not suitable.Perform a solvent screen to find a solvent or solvent system in which the compound is soluble when hot but insoluble when cold.
Product "oils out" instead of crystallizing The boiling point of the solvent is too high, and the solution becomes supersaturated above the melting point of the product.Use a lower-boiling point solvent or a solvent mixture.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery of the purified product The compound has significant solubility in the cold recrystallization solvent.Cool the solution to a lower temperature (e.g., in a freezer) to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals.
Too much solvent was used for washing the crystals.Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Column Chromatography

Objective: To purify crude "this compound" to remove unreacted starting materials and byproducts.

Materials:

  • Crude "this compound"

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified "this compound".

Recrystallization (General Procedure for Solvent Screening)

Objective: To determine a suitable solvent for the purification of "this compound" by recrystallization.

Materials:

  • Crude "this compound"

  • A selection of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol, toluene, water)

  • Test tubes

  • Heating apparatus (e.g., hot plate or oil bath)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Place a small amount of the crude material (e.g., 20-50 mg) into a test tube.

  • Add a small volume of the solvent to be tested, dropwise, at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the mixture gently. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube or placing it in an ice-water bath.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which yields good quality crystals upon cooling.

Data Presentation

Parameter Column Chromatography Recrystallization
Purity Achievable High to very highGood to high (can be very high with multiple recrystallizations)
Typical Yield Moderate to highModerate to high (yield can be lower due to solubility in mother liquor)
Scalability Can be challenging to scale upGenerally easier to scale up
Time and Labor More time-consuming and labor-intensiveCan be faster, especially if a suitable solvent is known
Solvent Consumption HighGenerally lower
Applicability Broadly applicable to most soluble compoundsOnly applicable to compounds that form stable crystals

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis and Final Product crude_product Crude Tert-butyl 3-bromo-1H-indole-1-carboxylate column_chrom Column Chromatography crude_product->column_chrom Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 tlc_analysis TLC Analysis column_chrom->tlc_analysis recrystallization->tlc_analysis pure_product Pure Product tlc_analysis->pure_product Fractions containing pure product storage Storage pure_product->storage

Caption: General workflow for the purification of "this compound".

Troubleshooting Logic for Column Chromatography

ColumnTroubleshooting start Problem Encountered (e.g., Poor Separation) check_tlc Review TLC Data start->check_tlc check_solvent Re-evaluate Solvent System check_tlc->check_solvent check_loading Assess Column Loading check_tlc->check_loading check_packing Inspect Column Packing check_tlc->check_packing adjust_polarity Adjust Eluent Polarity check_solvent->adjust_polarity change_solvent Try a Different Solvent System check_solvent->change_solvent reduce_load Reduce Amount of Crude Material check_loading->reduce_load repack_column Repack the Column check_packing->repack_column success Successful Purification adjust_polarity->success change_solvent->success reduce_load->success repack_column->success

Caption: Troubleshooting logic for column chromatography issues.

References

Improving solubility of "Tert-butyl 3-bromo-1h-indole-1-carboxylate" for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "Tert-butyl 3-bromo-1h-indole-1-carboxylate" in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound for a reaction?

A1: Based on common practices for similar N-protected bromoindoles used in cross-coupling reactions, it is recommended to start with aprotic polar solvents. Good starting points for solubility testing include Tetrahydrofuran (THF), Dioxane, and N,N-Dimethylformamide (DMF). For reactions like the Suzuki-Miyaura coupling, solvent systems using these organic solvents with a co-solvent, such as water, are frequently employed (e.g., Dioxane/H₂O, Toluene/H₂O, or THF/H₂O).[1]

Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What can I do?

A2: If you are facing solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent. For many reactions, heating to temperatures between 60 °C and 100 °C is common.[1]

  • Solvent Screening: If heating is not effective or desirable, screening a wider range of solvents is recommended. Consider solvents with different polarities.

  • Use of Co-solvents: As mentioned, for reactions like the Suzuki coupling, adding water as a co-solvent can help dissolve inorganic bases and may improve the overall solubility of the reaction mixture.[1] The ratio of the organic solvent to water can be optimized (e.g., 10:1, 4:1, 2:1).[1]

  • Sonication: Applying ultrasonic waves can sometimes help to break down solid aggregates and enhance dissolution.

Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. Could this be a solubility issue?

A3: Yes, poor solubility of any of the reactants (the bromoindole, the boronic acid/ester, or the base) can lead to slow or incomplete reactions.[1][2][3] In biphasic solvent systems (e.g., Toluene/H₂O), poor mass transfer between the organic and aqueous phases can be a limiting factor.[1]

To address this:

  • Ensure Vigorous Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the two phases, creating an emulsion and facilitating the reaction.[1]

  • Consider a Phase-Transfer Catalyst (PTC): The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly accelerate biphasic reactions by helping to transfer the reactive species between the two phases.[1]

  • Base Solubility: The choice and physical form of the base are important.[1][2] Ensure the base is finely powdered to maximize its surface area and has some solubility in the reaction medium.[1] Using a co-solvent like water often helps to dissolve common inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][2]

Q4: Can the N-Boc protecting group on the indole influence its solubility?

A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is known to affect the physical properties of molecules, including their solubility. While it can sometimes improve solubility in organic solvents compared to the unprotected indole, challenges can still arise.[4] The bulky nature of the Boc group can influence crystal packing and interaction with solvent molecules.

Solubility Data Summary

SolventTypeSuitability for ReactionsNotes
Tetrahydrofuran (THF) Aprotic Polar EtherGoodCommonly used in a variety of coupling reactions.[1][4]
1,4-Dioxane Aprotic Polar EtherGoodA common solvent for Suzuki-Miyaura and other cross-coupling reactions, often with water.[1][4]
N,N-Dimethylformamide (DMF) Aprotic PolarGoodA strong polar solvent that can be effective for dissolving poorly soluble substrates.[1][3]
Toluene Non-polar AromaticFair to GoodOften used in biphasic systems with water for Suzuki reactions.[1]
Acetonitrile Aprotic PolarFairMay be a suitable solvent, sometimes used with water as a co-solvent.[3]
Dichloromethane (DCM) ChlorinatedGood for dissolvingWhile a good solvent for many organic compounds, it has a low boiling point and may not be suitable for reactions requiring high temperatures.
Water Protic PolarPoor (as a single solvent)Typically used as a co-solvent with an organic solvent to dissolve inorganic reagents.[1]

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Objective: To determine a suitable solvent for a reaction involving this compound.

Materials:

  • This compound

  • A selection of solvents to be tested (e.g., THF, Dioxane, DMF, Toluene)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars (optional)

  • Heat source (e.g., hot plate)

Procedure:

  • Add a small, known amount of this compound (e.g., 10 mg) to a clean, dry vial.

  • Add a measured volume of the test solvent (e.g., 0.5 mL) to the vial.

  • Stir the mixture at room temperature for 5-10 minutes. Observe and record the degree of dissolution.

  • If the compound is not fully dissolved, gradually increase the temperature while stirring and continue to observe. Note the temperature at which complete dissolution occurs, if at all.

  • Repeat the process for each solvent to be tested.

  • Based on the observations, select the solvent or solvent system that provides the best solubility under the desired reaction conditions.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction with Solubility Considerations

Objective: To provide a starting point for a Suzuki-Miyaura coupling reaction, with steps to address potential solubility issues.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Dioxane/Water, 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the finely powdered base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously. If the reactants do not fully dissolve at room temperature, slowly heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • If the reaction is slow or stalls, this may indicate a solubility issue. Consider adding a phase-transfer catalyst if using a biphasic system or screening a different solvent system in a subsequent experiment.

  • Upon completion, cool the reaction to room temperature and proceed with the workup procedure.

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting cluster_start Initial Observation cluster_solubility Solubility Enhancement cluster_reaction_optimization Reaction Optimization cluster_outcome Outcome start Poor Solubility or Slow Reaction increase_temp Increase Temperature start->increase_temp Is heating possible? solvent_screen Screen Different Solvents start->solvent_screen Is heating not an option? vigorous_stirring Ensure Vigorous Stirring start->vigorous_stirring For biphasic reactions increase_temp->solvent_screen [No / Ineffective] success Improved Solubility / Reaction Rate increase_temp->success [Yes] cosolvent Use a Co-solvent (e.g., H2O) solvent_screen->cosolvent cosolvent->success ptc Add Phase-Transfer Catalyst vigorous_stirring->ptc If still slow base Check Base Form and Solubility ptc->base base->success

Caption: A troubleshooting workflow for addressing solubility issues.

References

Preventing decomposition of "Tert-butyl 3-bromo-1h-indole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and utilizing Tert-butyl 3-bromo-1H-indole-1-carboxylate.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the optimal storage conditions for this compound? A1: To ensure the long-term stability and purity of the compound, it is recommended to store it under the following conditions:

ParameterRecommendationRationale
Temperature-20°CMinimizes thermal decomposition.
AtmosphereInert gas (e.g., Argon, Nitrogen)Prevents oxidation of the indole ring.
LightProtect from light (amber vial)Avoids light-induced degradation.
MoistureStore in a dry environmentPrevents hydrolysis of the Boc-protecting group and other moisture-sensitive reactions.
  • Q2: What are the primary decomposition pathways for this compound? A2: The main degradation routes for this compound include:

    • De-Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions and can also be cleaved under strongly basic or high-temperature conditions.

    • Debromination: The bromine atom at the C3 position can be lost, particularly during certain organometallic reactions like Suzuki couplings and lithiation, leading to the formation of Tert-butyl 1H-indole-1-carboxylate.

    • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various oxidized byproducts.

  • Q3: What are the likely degradation products I might observe? A3: Common degradation products include 3-bromo-1H-indole (from de-Boc protection) and Tert-butyl 1H-indole-1-carboxylate (from debromination). Depending on the reaction conditions, various oxidized indole species may also be formed.

Reaction Troubleshooting

  • Q4: I am observing significant debromination in my Suzuki coupling reaction. How can I minimize this? A4: Debromination is a known side reaction. To mitigate it, consider the following:

    • Use of milder bases: Strong bases can promote debromination. Consider using milder options like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.

    • Control of reaction temperature: Higher temperatures can increase the rate of debromination. Aim for the lowest effective temperature for your specific coupling partners.

    • Choice of palladium catalyst and ligand: Some palladium catalysts and ligands are more prone to inducing debromination. Screening different catalyst systems, such as those with bulky electron-rich phosphine ligands, may be beneficial.

  • Q5: My lithiation reaction is giving low yields and multiple spots on TLC. What could be the issue? A5: Lithiation of N-Boc-3-bromoindole can be challenging. Here are some troubleshooting tips:

    • Temperature control is critical: Perform the lithiation at very low temperatures (typically -78°C) to prevent decomposition and side reactions.

    • Choice of lithiating agent: n-Butyllithium (n-BuLi) is commonly used. Ensure it is a fresh, accurately titrated solution.

    • Slow addition: Add the lithiating agent dropwise to the solution of the indole to maintain a low localized concentration and minimize side reactions.

    • Inert atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium species by oxygen or moisture.

  • Q6: I am seeing evidence of Boc-group cleavage during my reaction. How can I prevent this? A6: Accidental deprotection of the Boc group can occur under unintended acidic or strongly basic conditions.

    • Avoid acidic conditions: Ensure all reagents and solvents are free from acidic impurities. If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.

    • Use of appropriate bases: While some basic conditions are necessary for certain reactions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to Boc cleavage. Use the mildest base that is effective for your transformation.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Reaction

Possible CauseRecommended Solution
Debromination of Starting Material Use milder reaction conditions (lower temperature, weaker base). Screen different palladium catalysts and ligands.
Homocoupling of Boronic Acid Ensure thorough degassing of solvents and reagents to remove oxygen. Use a slight excess of the boronic acid.
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Catalyst Deactivation Use fresh, high-quality palladium catalyst. Ensure an inert atmosphere is maintained throughout the reaction.

Issue 2: Poor Reproducibility in Lithiation Reactions

Possible CauseRecommended Solution
Inaccurate Titration of Organolithium Reagent Use a freshly titrated solution of the organolithium reagent for each set of experiments.
Variable Reaction Temperature Ensure consistent and accurate temperature control, especially during the addition of the organolithium reagent. Use a cryostat or a well-maintained low-temperature bath.
Presence of Moisture or Oxygen Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of a high-purity inert gas.
Slow or Incomplete Trapping with Electrophile Add the electrophile slowly to the cooled organolithium solution. Ensure the electrophile is of high purity.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely ground potassium carbonate (2.5 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand (if required).

  • Solvent Addition:

    • Add degassed solvent (e.g., a mixture of dioxane and water, 4:1) via cannula.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Lithiation and Electrophilic Quench

This protocol is a general guideline for lithiation at the C2 position followed by electrophilic trapping.

  • Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Initial Solution:

    • Dissolve this compound (1.0 eq.) in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a freshly titrated solution of n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70°C.

    • Stir the reaction mixture at -78°C for 1 hour.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (1.2 eq.) in anhydrous THF dropwise, again maintaining the temperature below -70°C.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Visualizations

DecompositionPathways A This compound B 3-bromo-1H-indole A->B  Acid/Base/Heat (De-Boc) C Tert-butyl 1H-indole-1-carboxylate A->C  Reductive Conditions (Debromination) D Oxidized Products A->D  Oxidizing Agents

Caption: Primary decomposition pathways of the target compound.

SuzukiTroubleshooting Start Low Yield in Suzuki Coupling Debromination Debromination? Start->Debromination Homocoupling Homocoupling? Debromination->Homocoupling No Sol1 Use Milder Base Lower Temperature Debromination->Sol1 Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Sol2 Degas Solvents Use Slight Excess of Boronic Acid Homocoupling->Sol2 Yes Sol3 Use Anhydrous Conditions Consider Boronic Ester Protodeboronation->Sol3 Yes

Caption: Troubleshooting workflow for Suzuki coupling reactions.

LithiationWorkflow Start Start: Dissolve Starting Material in Anhydrous THF Cool Cool to -78°C Start->Cool Add_nBuLi Slowly Add n-BuLi Cool->Add_nBuLi Stir Stir for 1 hour at -78°C Add_nBuLi->Stir Add_Electrophile Slowly Add Electrophile Stir->Add_Electrophile Warm Warm to Room Temperature Add_Electrophile->Warm Workup Aqueous Workup and Purification Warm->Workup

"Tert-butyl 3-bromo-1h-indole-1-carboxylate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reaction Monitoring by TLC

Topic: Monitoring the Synthesis of tert-Butyl 3-bromo-1H-indole-1-carboxylate by Thin-Layer Chromatography (TLC)

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a suitable TLC solvent system for monitoring the bromination of tert-butyl 1H-indole-1-carboxylate?

A good starting point for a mobile phase is a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate. A common ratio to begin with is 9:1 or 8:2 (hexanes:ethyl acetate). The goal is to achieve good separation between the starting material (tert-butyl 1H-indole-1-carboxylate) and the brominated product, ideally with Rf values between 0.2 and 0.8 for optimal resolution.

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overload: The most frequent cause is applying too much sample to the plate. Try diluting your reaction mixture aliquot before spotting it.

  • Compound Acidity/Basicity: Indole derivatives can sometimes streak on silica gel, which is slightly acidic. Adding a small amount of a modifier to your eluent can help. For potentially acidic compounds, a few drops of acetic acid may resolve the issue. For basic compounds, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.

  • Inappropriate Solvent System: If the polarity of the solvent system is too high, it can cause compounds to move as streaks rather than distinct spots. Try decreasing the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).

Q3: I don't see any spots on my TLC plate after development. What should I do?

There are several potential reasons for not observing any spots:

  • Insufficient Concentration: The concentration of your compound in the spotted aliquot may be too low. You can try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications to maintain a small spot size.

  • Inappropriate Visualization Technique: Not all compounds are visible under UV light. While indole derivatives are typically UV-active, it's essential to try other visualization methods.

  • Compound Volatility: If your compound is volatile, it may have evaporated from the TLC plate during development or drying.

  • Reaction Failure: It is possible that the reaction has not proceeded, or the desired product has not formed.

Q4: How can I visualize the spots of this compound and the starting material on the TLC plate?

Since these compounds are generally colorless, visualization techniques are necessary:

  • UV Light: A primary and non-destructive method is to view the TLC plate under a UV lamp (254 nm). Aromatic compounds like indoles will typically appear as dark spots on a fluorescent background.

  • Chemical Stains: If UV visualization is not effective, various chemical stains can be used. These are destructive methods, so it's best to view the plate under UV light first.

    • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors with different functional groups upon heating.

    • Vanillin Stain: Similar to p-anisaldehyde, this stain is effective for a variety of compounds and can yield colored spots upon heating.

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.

Q5: The Rf values of my starting material and product are very close. How can I improve the separation?

Poor separation between spots with similar Rf values can be addressed by:

  • Adjusting Solvent Polarity: Finely tune the polarity of your mobile phase. A small change in the solvent ratio (e.g., from 9:1 to 9.5:0.5 hexanes:ethyl acetate) can significantly impact separation.

  • Trying a Different Solvent System: If adjusting the polarity of the hexanes/ethyl acetate system doesn't work, consider trying a different solvent combination, such as dichloromethane/hexanes.

  • Using a Co-spot: To confirm if two spots are indeed different compounds, a co-spot can be used. This involves spotting the starting material and the reaction mixture in the same lane. If they are different compounds, you should see two distinct spots.

Data Presentation: Representative TLC Parameters

The following table summarizes typical TLC conditions and expected Rf values for the analysis of the bromination of tert-butyl 1H-indole-1-carboxylate. Please note that actual Rf values can vary depending on the specific experimental conditions (e.g., TLC plate manufacturer, chamber saturation, temperature).

CompoundMobile Phase (Hexanes:Ethyl Acetate)Approximate Rf ValueVisualization Method(s)
tert-Butyl 1H-indole-1-carboxylate (Starting Material)9:1~ 0.4 - 0.5UV (254 nm), p-Anisaldehyde stain, Vanillin stain
This compound (Product)9:1~ 0.5 - 0.6UV (254 nm), p-Anisaldehyde stain, Vanillin stain
N-Bromosuccinimide (NBS)9:1~ 0.1 - 0.2Potassium Permanganate stain
Succinimide (by-product)9:1Baseline to very low RfPotassium Permanganate stain, p-Anisaldehyde stain

Experimental Protocols

Detailed Methodology for TLC Monitoring of the Bromination Reaction

This protocol outlines the steps for monitoring the conversion of tert-butyl 1H-indole-1-carboxylate to this compound using N-bromosuccinimide (NBS).

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • TLC developing chamber

  • Mobile phase: 9:1 Hexanes:Ethyl Acetate (v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

  • Heat gun or hot plate

Procedure:

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid in saturating the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of tert-butyl 1H-indole-1-carboxylate in a few drops of a volatile solvent like ethyl acetate.

    • Reaction Mixture (RXN): At various time points during the reaction (e.g., t = 0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture using a capillary tube. It is often beneficial to quench the aliquot in a vial containing a small amount of a saturated sodium thiosulfate solution to remove any unreacted bromine, and then extract with a small volume of ethyl acetate.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the origin line for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).

    • Using a clean capillary tube for each sample, apply a small spot of the prepared starting material solution to the 'SM' and 'CO' lanes.

    • Apply a small spot of the reaction mixture aliquot to the 'RXN' and 'CO' lanes (spotting directly on top of the starting material in the 'CO' lane).

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, further visualize the plate using a chemical stain. For a potassium permanganate stain, dip the plate into the solution and gently warm it with a heat gun to develop the spots.

    • The reaction is complete when the starting material spot is no longer visible in the 'RXN' lane, and a new product spot has appeared. Compare the spots in all lanes to identify the starting material, product, and any by-products.

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Identified? start->problem streaking Streaking Spots problem->streaking Yes no_spots No Spots Visible problem->no_spots poor_separation Poor Separation (Close Rf Values) problem->poor_separation uneven_front Uneven Solvent Front problem->uneven_front end Successful TLC Analysis problem->end No solution_streaking1 Dilute Sample streaking->solution_streaking1 solution_streaking2 Add Modifier to Eluent (e.g., TEA or Acetic Acid) streaking->solution_streaking2 solution_no_spots1 Concentrate Sample Spot (Multiple Applications) no_spots->solution_no_spots1 solution_no_spots2 Use Alternative Visualization Stain no_spots->solution_no_spots2 solution_separation Adjust Solvent Polarity or Change Solvent System poor_separation->solution_separation solution_uneven Ensure Proper Chamber Setup and Plate Placement uneven_front->solution_uneven solution_streaking1->end solution_streaking2->end solution_no_spots1->end solution_no_spots2->end solution_separation->end solution_uneven->end

Caption: Troubleshooting workflow for common TLC issues.

Technical Support Center: Scalable Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate. This valuable building block is crucial for the development of various pharmaceutical compounds. This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis and scale-up, and a list of frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted scalable synthesis is a two-step process. The first step is the regioselective bromination of 1H-indole at the C3 position using a suitable brominating agent like N-bromosuccinimide (NBS). The resulting 3-bromo-1H-indole is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product.

Q2: What are the critical parameters to control during the bromination of indole?

A2: Temperature control is crucial to prevent over-bromination and side-product formation. The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C). The choice of solvent and the rate of addition of the brominating agent also significantly impact the regioselectivity and yield. Anhydrous conditions are recommended to avoid unwanted side reactions.

Q3: What are the common challenges in the Boc protection step, especially at a larger scale?

A3: Common challenges include incomplete reaction, difficulty in removing excess Boc₂O and byproducts, and potential side reactions if the temperature is not controlled. On a larger scale, ensuring efficient mixing and maintaining a consistent temperature throughout the reaction vessel is critical. Solubility of the starting material and reagents can also become a challenge.

Q4: How can I purify the final product on a large scale?

A4: While flash chromatography is suitable for smaller quantities, it can be cumbersome and costly for large-scale purification.[1] For kilogram-scale production, crystallization is the preferred method due to its efficiency, scalability, and cost-effectiveness.[1] Developing a robust crystallization procedure by screening different solvent systems is a key step in process development.

Q5: Are there any safety precautions I should be aware of during the synthesis?

A5: Yes. N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The bromination reaction can be exothermic, so careful temperature control is necessary, especially on a larger scale. Standard laboratory safety protocols should be followed throughout the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-indole

This protocol outlines the synthesis of the intermediate, 3-bromo-1H-indole, from 1H-indole.

Materials:

  • 1H-Indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1H-indole (1.0 equiv.) in anhydrous THF in a reaction vessel equipped with a stirrer and a thermometer, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of N-bromosuccinimide (1.05 equiv.) in anhydrous THF to the cooled indole solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-1H-indole.

Protocol 2: Synthesis of this compound

This protocol details the Boc protection of 3-bromo-1H-indole.

Materials:

  • 3-Bromo-1H-indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-bromo-1H-indole (1.0 equiv.) in anhydrous DCM or THF, add DMAP (0.1 equiv.).[2]

  • Add di-tert-butyl dicarbonate (1.1-1.2 equiv.) to the mixture at room temperature.[3]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[3]

  • Dilute the reaction mixture with DCM and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[3] For larger scales, crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is recommended.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis. Note that yields and purity can vary based on reaction scale and optimization.

StepReactant (Equiv.)Reagent (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
Bromination 1H-Indole (1.0)NBS (1.05)THF-781-285-95>95 (after chromatography)
Boc Protection 3-Bromo-1H-indole (1.0)Boc₂O (1.1-1.2), DMAP (0.1)DCM or THFRoom Temp2-490-98>98 (after chromatography/crystallization)

Troubleshooting Guides

Issue 1: Low Yield in Bromination Step
Potential Cause Troubleshooting Step
Incomplete reaction Ensure the reaction is stirred efficiently at low temperature for a sufficient duration. Monitor closely by TLC.
Over-bromination (formation of di-bromo species) Add NBS solution slowly and maintain a very low reaction temperature (-78 °C). Use of a more dilute solution of NBS can also help.
Decomposition of product during workup Perform the aqueous workup quickly and avoid exposure to strong acids or bases.
Moisture in the reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Issue 2: Incomplete Boc Protection
Potential Cause Troubleshooting Step
Insufficient reagent Ensure the use of a slight excess of Boc₂O (1.1-1.2 equivalents).
Poor quality of Boc₂O Boc₂O can degrade over time. Use a fresh or properly stored batch.
Low reactivity of the substrate Increase the amount of DMAP catalyst (up to 0.2 equiv.) or consider a stronger, non-nucleophilic base.
Poor solubility of 3-bromo-1H-indole Try a different solvent system, such as acetonitrile or a mixture of THF and DCM. On a larger scale, ensure adequate agitation to maintain a homogenous mixture.
Issue 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Step
Presence of unreacted Boc₂O or its byproducts During workup, wash the organic layer with a dilute solution of sodium bicarbonate to remove acidic impurities and unreacted Boc₂O. A scavenger resin can also be used.
Co-elution of impurities during column chromatography Optimize the solvent system for chromatography by trying different polarity gradients.
Oiling out during crystallization Screen a variety of solvent/anti-solvent systems. Control the rate of cooling and agitation during the crystallization process. Seeding with a small crystal of the pure product can induce crystallization.

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_boc_protection Step 2: Boc Protection indole 1H-Indole reaction1 Reaction at -78°C indole->reaction1 nbs N-Bromosuccinimide (NBS) in THF nbs->reaction1 workup1 Aqueous Workup (Na2S2O3, NaHCO3) reaction1->workup1 purification1 Column Chromatography workup1->purification1 bromoindole 3-Bromo-1H-indole purification1->bromoindole reaction2 Reaction at RT bromoindole->reaction2 boc2o Boc₂O, DMAP in DCM/THF boc2o->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Column Chromatography or Crystallization workup2->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the scalable synthesis of this compound.

Troubleshooting_Logic start Start Synthesis reaction_step Bromination or Boc Protection start->reaction_step check_tlc Check Reaction Progress (TLC) reaction_step->check_tlc incomplete Incomplete Reaction check_tlc->incomplete No complete Reaction Complete check_tlc->complete Yes troubleshoot Troubleshoot: - Check Reagents - Adjust Temperature - Increase Time incomplete->troubleshoot workup Aqueous Workup complete->workup troubleshoot->reaction_step purification Purification workup->purification purification_issue Purification Issues? purification->purification_issue optimize_purification Optimize Purification: - New Solvent System - Crystallization purification_issue->optimize_purification Yes final_product Final Product purification_issue->final_product No optimize_purification->purification

Caption: Logical workflow for troubleshooting common issues during the synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Tert-butyl 3-bromo-1H-indole-1-carboxylate versus Other Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tert-butyl 3-bromo-1H-indole-1-carboxylate with other common bromoindoles in key synthetic transformations. The strategic placement of the bromine atom and the nature of the nitrogen substituent significantly influence the reactivity and applicability of these building blocks in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. This document summarizes quantitative data from various studies, offers detailed experimental protocols for representative reactions, and visualizes key concepts to aid in the selection of the optimal bromoindole for a given synthetic challenge.

Introduction to Bromoindoles in Synthesis

Bromoindoles are versatile intermediates in organic synthesis, primarily serving as precursors for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug development. The position of the bromine atom (e.g., C3, C5, C7) and the presence or absence of a protecting group on the indole nitrogen dramatically affect the molecule's electronic properties and, consequently, its reactivity.

The tert-butoxycarbonyl (Boc) protecting group in this compound offers several advantages. It enhances the stability and solubility of the indole and, by withdrawing electron density from the nitrogen, it can modulate the reactivity of the indole ring.[1] This guide will focus on comparing the performance of this compound against unprotected 3-bromoindole and 5-bromoindole in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. The efficiency of this reaction with bromoindoles is highly dependent on the substrate and reaction conditions.

Table 1: Comparison of Bromoindoles in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBromoindole SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1tert-Butyl 7-bromo-1H-indole-1-carboxylatePd(dppf)Cl₂ (5 mol%)K₂CO₃ (2 equiv)1,4-Dioxane/H₂O80-120N/AHigh (Projected)[2]
25-Bromoindole (N-Boc protected)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O802High[3]
35,7-dibromoindolePd(PPh₃)₄ (3 mol%)Na₂CO₃H₂O120 (MW)191[N/A]
46-ChloroindoleXPhos-Pd-G2 (1.5 mol%)K₃PO₄Dioxane/H₂O605-897[N/A]

Note: The data presented is compiled from various sources and may not be directly comparable due to variations in experimental conditions. "N/A" indicates that specific data was not available in the cited sources.

The N-Boc protecting group is often crucial for successful Suzuki-Miyaura couplings involving bromoindoles. The acidic N-H proton of unprotected indoles can interfere with the catalytic cycle, leading to side reactions such as debromination.[4] N-protection prevents this by removing the acidic proton, resulting in cleaner reactions and higher yields.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Bromoindole - Boronic Acid - Base - Catalyst add_solids Add Solids to Flask reagents->add_solids glassware Oven-dry Glassware glassware->add_solids solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert inert->add_solvent heat Heat to Target Temp. with Stirring add_solvent->heat cool Cool to RT heat->cool Monitor by TLC/LC-MS extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Comparative Performance in Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a powerful tool for the vinylation of aryl halides.

Table 2: Comparison of Bromoindoles in Heck Reaction with Styrene

EntryBromoindole SubstrateCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
15-BromoindoleNa₂PdCl₄ (5 mol%), SPhos (15 mol%)Na₂CO₃ (4 equiv)MeCN/H₂O (1:1)150 (MW)15 min>95[5]
25-BromoindolePd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%)Et₃N (2 equiv)MeCN/H₂O (10:1)80-High[5]
3Aryl Bromide (general)Pd(OAc)₂ (1 mol%), Ligand (2 mol%)K₂CO₃ (2 equiv)DMF/H₂O (1:1)804 hHigh[6]

Note: The data presented is compiled from various sources and may not be directly comparable due to variations in experimental conditions.

The Heck reaction of 5-bromoindole with styrene can proceed in excellent yield under microwave irradiation.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency.[5]

Logical Workflow for Heck Reaction

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Bromoindole - Alkene - Base - Catalyst/Ligand add_reagents Add Reagents to Reaction Vessel reagents->add_reagents inert Purge with Inert Gas add_reagents->inert add_solvent Add Solvent inert->add_solvent heat Heat to Target Temp. (Conventional or MW) add_solvent->heat cool Cool to RT heat->cool Monitor by TLC/LC-MS filter Filter to Remove Catalyst cool->filter extract Extract with Organic Solvent filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for the Heck reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoindole

This protocol describes a common method for the synthesis of 3-bromoindole from indole.

Materials:

  • Indole

  • Pyridinium bromide perbromide

  • Pyridine

  • Diethyl ether

  • Hydrochloric acid (dilute, aqueous)

  • Sodium hydroxide (dilute, aqueous)

  • Magnesium sulfate (anhydrous)

  • n-Heptane

Procedure:

  • Dissolve indole (1.0 eq) in reagent-grade pyridine in a flask and cool the solution to 0-2 °C.[1]

  • Slowly add a solution of pyridinium bromide perbromide (1.0 eq) in pyridine, ensuring the temperature does not exceed 2 °C.[1]

  • After the addition is complete, pour the reaction mixture into cold diethyl ether and filter to remove any insoluble material.[1]

  • Wash the cold ether solution sequentially with cold dilute aqueous hydrochloric acid, cold dilute aqueous sodium hydroxide, and water.[1]

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Recrystallize the crude residue from n-heptane to afford pure 3-bromoindole.[1]

Protocol 2: N-Boc Protection of 3-Bromoindole

This protocol provides a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 3-Bromoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol or other suitable solvent

  • (Optional) Base, such as triethylamine or DMAP

Procedure:

  • Dissolve 3-bromoindole (1.0 eq) in a suitable solvent such as methanol.

  • Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.5 eq). The reaction can be slow with poorly nucleophilic indoles.[7]

  • (Optional) Add a catalytic amount of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.

  • Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.[7]

  • Upon completion, the reaction mixture can be purified to remove excess Boc₂O. One method is to pass the mixture through a cartridge containing a polymer-supported trisamine.[7]

  • The solvent is then removed under reduced pressure to yield the N-Boc protected product.

Protocol 3: Suzuki-Miyaura Coupling of tert-Butyl 7-bromo-1H-indole-1-carboxylate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • tert-Butyl 7-bromo-1H-indole-1-carboxylate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).[2]

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Reaction of 5-Bromoindole with Styrene (Microwave-Assisted)

This protocol describes a rapid, microwave-assisted Heck reaction.[5]

Materials:

  • 5-Bromoindole

  • Styrene

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole (1.0 eq), sodium carbonate (4.0 eq), sodium tetrachloropalladate(II) (5 mol%), and SPhos (15 mol%).[5]

  • Purge the vial with argon for 5 minutes.[5]

  • Add the acetonitrile-water (1:1) solvent mixture, followed by styrene (1.2-1.5 eq).[5]

  • Seal the vial and heat the mixture in a microwave reactor to 150 °C for 15-30 minutes.[5]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[5]

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Deprotection of N-Boc Indoles

This protocol describes a method for the removal of the N-Boc protecting group.

Materials:

  • N-Boc protected indole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • or 4M HCl in dioxane

Procedure using TFA/DCM:

  • Dissolve the N-Boc protected indole in dichloromethane.

  • Add trifluoroacetic acid (e.g., 20% v/v) at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the acid and perform an aqueous workup to isolate the deprotected indole.

Procedure using HCl/Dioxane:

  • Dissolve the N-Boc protected indole in a minimal amount of a suitable solvent.

  • Add a solution of 4M HCl in dioxane.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, the product can be isolated by precipitation or extraction after neutralization.

Conclusion

The choice between this compound and other bromoindoles is highly dependent on the specific synthetic goal. The N-Boc protecting group in this compound provides significant advantages in many cross-coupling reactions by preventing unwanted side reactions and improving solubility, often leading to higher yields and cleaner reaction profiles. However, the additional steps of protection and deprotection add to the overall synthesis length. For some transformations, an unprotected bromoindole may be suitable and more step-economical, provided the reaction conditions are carefully optimized to avoid complications arising from the acidic N-H proton. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic route.

References

A Comparative Guide to Protecting Groups for 3-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The indole nucleus, a common scaffold in pharmaceuticals, presents unique challenges due to the reactivity of its N-H bond. This guide provides an objective comparison of common protecting groups for 3-bromoindole, a versatile building block in organic synthesis. The following sections detail the performance of various protecting groups, supported by experimental data and protocols, to aid in the selection of the most suitable group for a given synthetic strategy.

Comparison of Common Protecting Groups for 3-Bromoindole

The choice of a protecting group for the indole nitrogen is dictated by its stability to subsequent reaction conditions and the ease of its removal. For 3-bromoindole, the electron-withdrawing nature of the bromine atom can influence the reactivity of the indole ring and the lability of the N-protecting group. Below is a summary of the most commonly employed protecting groups.

Protecting GroupIntroduction Conditions & YieldStabilityCleavage Conditions & YieldAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, THF or ACN, rt.[1]Stable to base and hydrogenolysis.[2]Strong acids (e.g., TFA in DCM; HCl in dioxane).[1] Yields are generally high.Easy to introduce and remove.[3] Generally stable under many conditions.[1]Acid labile, which may not be suitable for synthetic routes involving acidic steps.[1] Electron-withdrawing nature can decrease indole reactivity.[4]
Ts (Tosyl)TsCl, NaH, DMF, rt.[1]Stable to acid and oxidation.[2]Strong bases (e.g., Cs₂CO₃ in THF/MeOH) or strong reducing agents.[2][5] For N-tosyl-5-bromoindole, quantitative yield was achieved with Cs₂CO₃.[6]Electron-withdrawing, which stabilizes the indole ring towards oxidation.[2]Requires harsh conditions for removal, which may not be compatible with sensitive functional groups.[1]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMF, 0 °C to rt.[2]Stable under many nucleophilic and basic conditions.[2]Fluoride sources (e.g., TBAF in THF) or strong acids.[1][2] Can also be removed with MgBr₂.[7]Stable to a wide range of reaction conditions.[2] Can be cleaved under mild, specific conditions.Can be difficult to remove in some complex substrates.[8]
Bn (Benzyl)BnBr, NaH, THF or BnBr, K₂CO₃, DMF.[9]Stable to acid and base.[2]Catalytic hydrogenation (e.g., H₂, Pd/C).[10]Stable to a wide range of non-reductive conditions. Does not significantly alter the electronics of the indole ring.Removal by hydrogenolysis is incompatible with reducible functional groups like alkenes or alkynes.[9]

Experimental Protocols

Detailed methodologies for the protection and deprotection of 3-bromoindole with the aforementioned groups are provided below. These protocols are based on established procedures for indoles and can be adapted for 3-bromoindole.

tert-Butoxycarbonyl (Boc) Group

Protocol 1: N-Boc Protection of 3-Bromoindole [1]

  • To a solution of 3-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-bromoindole.

Protocol 2: Deprotection of N-Boc-3-bromoindole [11]

  • Dissolve N-Boc-3-bromoindole (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromoindole.

Tosyl (Ts) Group

Protocol 3: N-Tosyl Protection of 3-Bromoindole [1]

  • To a solution of 3-bromoindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of N-Tosyl-3-bromoindole [6]

  • To a solution of N-tosyl-3-bromoindole (1.0 eq) in a 2:1 mixture of THF and methanol, add cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Stir the reaction at room temperature or gentle reflux, monitoring by TLC. For N-tosyl-5-bromoindole, the reaction is complete in 15 hours at room temperature.[6]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-bromoindole.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protocol 5: N-SEM Protection of 3-Bromoindole [2]

  • To a solution of 3-bromoindole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Stir the mixture at 0 °C for 1 hour.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 6: Deprotection of N-SEM-3-bromoindole [8]

  • Dissolve N-SEM-3-bromoindole (1.0 eq) in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 45 °C) for several hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous ammonium chloride.

  • Extract the product, wash, dry, and concentrate.

  • Purify by column chromatography.

Benzyl (Bn) Group

Protocol 7: N-Benzylation of 3-Bromoindole [9]

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask.

  • While stirring at room temperature, add a solution of 3-bromoindole (1.0 eq) in THF dropwise.

  • Stir the reaction for 30 minutes.

  • Add benzyl bromide (BnBr) (1.1 eq).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 8: Deprotection of N-Benzyl-3-bromoindole [10]

  • Dissolve N-benzyl-3-bromoindole (1.0 eq) in methanol or ethyl acetate.

  • Add palladium on carbon (10% Pd/C, 10 mol%).

  • Stir the mixture under an atmosphere of hydrogen (H₂, balloon pressure).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the combined filtrates to obtain 3-bromoindole.

Visualizing the Workflow: Protection and Deprotection of 3-Bromoindole

The following diagrams illustrate the general workflows for the protection and deprotection of the 3-bromoindole nitrogen with the discussed protecting groups.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Ts Tosyl Protection/Deprotection cluster_SEM SEM Protection/Deprotection cluster_Bn Benzyl Protection/Deprotection 3-Bromoindole_Boc 3-Bromoindole N-Boc-3-bromoindole N-Boc-3-bromoindole 3-Bromoindole_Boc->N-Boc-3-bromoindole (Boc)₂O, DMAP 3-Bromoindole_Boc_dep 3-Bromoindole N-Boc-3-bromoindole->3-Bromoindole_Boc_dep TFA or HCl 3-Bromoindole_Ts 3-Bromoindole N-Ts-3-bromoindole N-Tosyl-3-bromoindole 3-Bromoindole_Ts->N-Ts-3-bromoindole TsCl, NaH 3-Bromoindole_Ts_dep 3-Bromoindole N-Ts-3-bromoindole->3-Bromoindole_Ts_dep Cs₂CO₃ or Mg/MeOH 3-Bromoindole_SEM 3-Bromoindole N-SEM-3-bromoindole N-SEM-3-bromoindole 3-Bromoindole_SEM->N-SEM-3-bromoindole SEM-Cl, NaH 3-Bromoindole_SEM_dep 3-bromoindole N-SEM-3-bromoindole->3-Bromoindole_SEM_dep TBAF or Acid 3-Bromoindole_Bn 3-Bromoindole N-Bn-3-bromoindole N-Benzyl-3-bromoindole 3-Bromoindole_Bn->N-Bn-3-bromoindole BnBr, Base 3-Bromoindole_Bn_dep 3-Bromoindole N-Bn-3-bromoindole->3-Bromoindole_Bn_dep H₂, Pd/C

Caption: General workflows for the protection and deprotection of 3-bromoindole.

Conclusion

The selection of an appropriate protecting group for 3-bromoindole is a critical decision in the design of a synthetic route. The Boc group offers mild introduction and removal conditions but is sensitive to acid. The Tosyl group provides high stability but requires harsh conditions for cleavage. The SEM group is robust and can be removed under specific, mild conditions, while the Benzyl group is stable to a wide range of conditions but its removal is incompatible with reducible functional groups. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the subsequent reaction steps and the overall synthetic strategy.

References

Alternative methods for the synthesis of "Tert-butyl 3-bromo-1h-indole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 3-bromo-1H-indole-1-carboxylate is a valuable building block in the synthesis of a wide range of biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this intermediate, offering detailed experimental protocols and performance data to inform methodology selection.

Executive Summary

The synthesis of this compound can be approached through two principal strategies: the direct bromination of N-Boc protected indole (Method A) and the N-Boc protection of 3-bromoindole (Method B). A third, one-pot alternative combining these steps offers a streamlined approach. The choice of method will largely depend on the availability of starting materials, desired purity, and scalability. This guide presents a head-to-head comparison of these methods, supported by experimental data.

Method A: Bromination of 1-Boc-1H-indole

This approach involves the initial protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by regioselective bromination at the C3 position.

Experimental Protocol:
  • N-Boc Protection of Indole: To a solution of indole (1.0 eq) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Boc-1H-indole.

  • Bromination: Dissolve the crude 1-Boc-1H-indole in N,N-dimethylformamide (DMF). Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise. Stir the reaction at this temperature for 1-2 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Method B: N-Boc Protection of 3-Bromoindole

This alternative route begins with the bromination of indole, followed by the protection of the indole nitrogen.

Experimental Protocol:
  • Bromination of Indole: Dissolve indole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. Add N-bromosuccinimide (NBS, 1.0 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 1-3 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable solvent and washed with water to remove succinimide. The organic layer is dried and concentrated to give crude 3-bromoindole.

  • N-Boc Protection: Dissolve the crude 3-bromoindole in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP. Stir the reaction at room temperature overnight. The workup and purification are similar to Method A.

One-Pot Synthesis from 1-Boc-Indole

A more streamlined approach involves the direct bromination of commercially available 1-Boc-indole.

Experimental Protocol:

To a solution of 1-Boc-1H-indole (1.0 eq) in dichloromethane (DCM), add N-bromosuccinimide (NBS, 1.05 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Comparative Data

ParameterMethod A: Bromination of N-Boc-IndoleMethod B: N-Boc Protection of 3-BromoindoleOne-Pot Synthesis from 1-Boc-Indole
Starting Material 1-Boc-1H-indole3-Bromo-1H-indole1-Boc-1H-indole
Key Reagents N-Bromosuccinimide (NBS)Di-tert-butyl dicarbonate (Boc₂O), DMAPN-Bromosuccinimide (NBS)
Reaction Time 3-6 hours13-18 hours (including overnight stirring)1-2 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Overall Yield Good to ExcellentGoodGood to Excellent
Purification Column ChromatographyColumn ChromatographyColumn Chromatography

Visualizing the Synthetic Workflows

To illustrate the logical flow of each synthetic pathway, the following diagrams are provided.

Method_A indole Indole boc_protection N-Boc Protection (Boc₂O, DMAP, DCM) indole->boc_protection boc_indole 1-Boc-1H-indole boc_protection->boc_indole bromination Bromination (NBS, DMF) boc_indole->bromination product Tert-butyl 3-bromo- 1H-indole-1-carboxylate bromination->product

Method A: Bromination of N-Boc-Indole

Method_B indole Indole bromination Bromination (NBS, CCl₄) indole->bromination bromoindole 3-Bromoindole bromination->bromoindole boc_protection N-Boc Protection (Boc₂O, DMAP, DCM) bromoindole->boc_protection product Tert-butyl 3-bromo- 1H-indole-1-carboxylate boc_protection->product

Method B: N-Boc Protection of 3-Bromoindole

One_Pot boc_indole 1-Boc-1H-indole bromination One-Pot Bromination (NBS, DCM) boc_indole->bromination product Tert-butyl 3-bromo- 1H-indole-1-carboxylate bromination->product

One-Pot Synthesis from 1-Boc-Indole

Discussion of Alternatives

Method A is often preferred due to the higher stability of the N-Boc protected indole compared to indole itself, which can lead to cleaner reactions and higher yields. The Boc group deactivates the indole ring towards further electrophilic substitution, minimizing the formation of poly-brominated byproducts.

Method B is a viable alternative, particularly if 3-bromoindole is readily available. However, the initial bromination of indole can sometimes lead to the formation of di- and tri-brominated species, which may complicate purification.

The One-Pot Synthesis from 1-Boc-indole is the most direct and time-efficient method, provided that the starting material is commercially available and cost-effective for the desired scale. This method avoids an additional reaction and workup step, making it an attractive option for rapid synthesis.[1]

Conclusion

All three methods presented are effective for the synthesis of this compound. The choice between them will be guided by factors such as the cost and availability of starting materials, the desired scale of the reaction, and the available time and resources for purification. For routine laboratory synthesis where 1-Boc-indole is accessible, the one-pot method offers significant advantages in terms of efficiency. For larger-scale synthesis, a thorough cost analysis of the starting materials for Method A and Method B would be necessary to determine the most economical route.

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to Tert-butyl 3-bromo-1H-indole-1-carboxylate and Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of tert-butyl 3-bromo-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry, alongside two structurally related and commercially available alternatives: 3-bromo-1H-indole and tert-butyl 1H-indole-1-carboxylate. The confirmation of the chemical structure of these compounds is paramount for the integrity and reproducibility of research and development activities. This document presents a summary of their characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Comparative Spectroscopic Data

The structural nuances of this compound and its alternatives are clearly delineated by their respective spectroscopic fingerprints. The following tables summarize the key quantitative data for each analytical technique, facilitating a direct comparison for structure verification purposes.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]
This compound 8.50 (s, 1H), 8.41 (dd, J = 5.6, 2.1 Hz, 1H), 8.13 (dd, J = 6.95, 1.9 Hz, 1H), 7.62 (d, J = 8.9 Hz, 2H), 7.42-7.37 (m, 2H), 1.73 (s, 9H)[1]
3-bromo-1H-indole 11.41 (s, 1H), 7.48 (d, J = 2.7 Hz, 1H), 7.34–7.38 (m, 2H), 7.10–7.14 (m, 1H), 7.03–7.07 (m, 1H) (in DMSO-d6)[2]
Tert-butyl 1H-indole-1-carboxylate 8.13 (d, 1H, J = 7.2 Hz), 7.57 (d, 1H, J = 3.2 Hz), 7.54 (d, 1H, J = 7.5 Hz), 7.32-7.29 (m, 1H), 7.22-7.18 (m, 1H), 6.55 (d, 1H, J = 3.6 Hz), 1.66 (s, 9H)[3]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]
This compound 172.6, 161.7, 149.1, 135.9, 135.5, 135.0, 127.0, 125.9, 124.7, 122.6, 122.2, 115.2, 114.6, 112.2, 90.5, 87.3, 55.6, 28.2 (Note: Data is for a reaction product of the target compound)[1]
3-bromo-1H-indole 141.31, 128.28, 123.24, 123.14, 122.01, 120.31, 110.38 (Note: Data is for a related compound, 3-Bromo-1H-indazole)[4]
Tert-butyl 1H-indole-1-carboxylate 149.6, 134.9, 130.3, 125.6, 123.9, 122.5, 120.7, 114.9, 107.0, 83.5, 28.0[3]

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound Predicted: ~1730 (C=O, ester), ~1450, ~1370 (C-H, t-butyl), ~1250, ~1150 (C-O, ester), ~750 (C-Br)
3-bromo-1H-indole 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (C=C stretch)
Tert-butyl 1H-indole-1-carboxylate 1718 (C=O stretch)[3]

Table 4: Mass Spectrometry Data

Compoundm/z (Method)
This compound Predicted: Molecular ion peaks at m/z 295 and 297 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve loss of the tert-butyl group (-57) and/or the entire tert-butoxycarbonyl group (-101).[5]
3-bromo-1H-indole Molecular ion peaks at m/z 195 and 197.
Tert-butyl 1H-indole-1-carboxylate 218.24 ([M+H]⁺) (ESI)[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded using a spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum was acquired over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

  • Data Processing: The resulting spectrum was baseline corrected.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL. The solution was then further diluted to approximately 10 µg/mL with methanol.

  • Instrumentation: Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The analysis was performed in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.

  • Data Processing: The acquired data was processed to generate the mass spectrum, with the mass-to-charge ratio (m/z) plotted against relative intensity.

Visualization of the Spectroscopic Analysis Workflow

The logical flow of experiments for the confirmation of a chemical structure using spectroscopic methods is depicted in the following diagram.

G Workflow for Spectroscopic Structure Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR FT-IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Interpretation Data Analysis and Comparison NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure Validation

Caption: A flowchart illustrating the process of chemical structure confirmation.

References

A Comparative Guide to Purity Analysis of Tert-butyl 3-bromo-1H-indole-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For a key intermediate like Tert-butyl 3-bromo-1H-indole-1-carboxylate, ensuring high purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques for Purity Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purity analysis of this compound due to its high resolution, sensitivity, and reproducibility for N-protected bromoindoles. However, other techniques can provide complementary information.

Analytical Technique Principle Advantages for this Compound Disadvantages for this Compound Typical Application
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.- High resolution for separating closely related impurities.- Quantitative accuracy and precision.- Non-destructive.- Requires a chromophore for UV detection.- Primary method for routine purity testing and quantification of impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis.- High sensitivity.- Provides structural information for impurity identification.- Requires derivatization for non-volatile compounds.- Potential for thermal degradation of the analyte.- Identification of volatile impurities and byproducts.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by HPLC followed by mass analysis.- Combines the separation power of HPLC with the identification capabilities of MS.- Suitable for non-volatile and thermally labile compounds.- Higher cost and complexity compared to HPLC-UV.- Definitive identification of impurities and unknown peaks observed in HPLC.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.- Provides detailed structural information.- Can detect impurities without the need for a reference standard.- Non-destructive.- Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret for minor components.- Structural elucidation of the main compound and major impurities.- Assessment of overall sample purity.

HPLC Method for Purity Analysis of this compound

The following is a proposed RP-HPLC method suitable for the purity analysis of this compound, based on established methods for similar N-Boc protected bromoindoles.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification can be confirmed by comparing the retention time with that of a reference standard.

Potential Impurities and their Separation

During the synthesis of this compound, several impurities may be formed. The proposed HPLC method is designed to separate the main compound from these potential impurities:

  • Unreacted Starting Material (3-Bromo-1H-indole): More polar than the product and will elute earlier.

  • Over-brominated Products (e.g., Dibromoindoles): Less polar than the product and will elute later.

  • Isomeric Products (e.g., Bromination at other positions): May have similar polarity to the product, requiring good column efficiency and an optimized gradient for separation.

  • Byproducts from Boc-protection: Such as unreacted di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts.

Experimental Workflow and Signaling Pathways

To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute with Mobile Phase B->C D Filter Sample C->D G Equilibrate C18 Column D->G E Prepare Mobile Phase A (0.1% TFA in Water) E->G F Prepare Mobile Phase B (0.1% TFA in Acetonitrile) F->G H Inject Sample G->H I Gradient Elution H->I J UV Detection (220/280 nm) I->J K Integrate Peak Areas J->K L Calculate Purity (%) K->L M Identify Impurities L->M

Caption: Workflow for HPLC purity analysis.

Impurity_Formation SM Starting Material (3-Bromo-1H-indole) Product Tert-butyl 3-bromo-1H- indole-1-carboxylate SM->Product Boc Protection Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction Imp3 Isomeric Products SM->Imp3 Side Reaction Imp2 Over-brominated Products Product->Imp2 Excess Brominating Agent Imp4 Boc-related Byproducts Product->Imp4 Reagent Decomposition

Caption: Potential impurity formation pathways.

A Comparative Guide to the Reactivity of 2-Bromo vs. 3-Bromoindoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of bioactive molecules. Functionalization of the indole ring is crucial for tuning pharmacological properties, and bromoindoles serve as versatile intermediates for this purpose. A common point of inquiry is the relative reactivity of 2-bromoindoles versus 3-bromoindoles. This guide provides an objective, data-supported comparison to inform synthetic strategy.

Core Reactivity Principles: An Electronic Tug-of-War

The differential reactivity of bromoindoles is fundamentally governed by the electronic nature of the C2 and C3 positions of the indole ring. The C2 position is considered "π-deficient" due to the electron-withdrawing effect of the adjacent nitrogen atom, making the C2-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the C3 position is "π-rich," behaving more like a typical bromoarene. This electronic distinction is the primary driver for the observed differences in reactivity.

G cluster_C2 C2 Position cluster_C3 C3 Position C2 C2-H / C2-Br Deficient π-Deficient C2->Deficient influenced by adjacent N atom Reactivity Reactivity in Pd-Catalyzed Cross-Coupling C2->Reactivity Higher Reactivity (Facile Oxidative Addition) C3 C3-H / C3-Br Rich π-Rich C3->Rich typical of electron-rich aromatics C3->Reactivity Lower Reactivity (Similar to Bromoarenes)

Caption: Electronic properties influencing the reactivity of C2 and C3 positions in indoles.

Performance in Cross-Coupling Reactions: A Data Summary

Experimental data consistently demonstrates that 2-bromoindoles are more reactive substrates than their 3-bromo counterparts in a variety of palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

Reaction TypeSubstrate PositionTypical Catalyst SystemBaseSolventTemp. (°C) / Time (h)Typical Yield (%)
Suzuki-Miyaura 2-BromoindolePd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane/H₂O, DME80-100 °C / 2-12 h85-98%
3-BromoindolePd(PPh₃)₄ or XPhos-Pd-G3K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene100-120 °C / 12-24 h70-90%
Sonogashira 2-BromoindolePd(PPh₃)₂Cl₂ / CuIEt₃N, DiPEATHF, DMF25-60 °C / 1-6 h80-95%
3-BromoindolePd(PPh₃)₂Cl₂ / CuIEt₃N, PiperidineDMF, Toluene60-110 °C / 6-18 h65-85%
Buchwald-Hartwig 2-BromoindolePd₂(dba)₃ / Biarylphosphine (e.g., XPhos)NaOt-Bu, K₃PO₄Toluene, Dioxane80-110 °C / 4-16 h75-95%
3-BromoindolePd₂(dba)₃ / Biarylphosphine (e.g., RuPhos)NaOt-Bu, LiHMDSToluene, Dioxane100-120 °C / 12-24 h60-85%
Heck 2-BromoindolePd(OAc)₂ / PPh₃K₂CO₃, Et₃NDMF, Acetonitrile110-130 °C / 24-36 h62-76%[1]
3-BromoindolePd(OAc)₂ / PPh₃K₂CO₃DMF110 °C / 6 h78%[1]

Note: Yields and conditions are representative and can vary significantly based on the specific substrates, ligands, and protecting groups used.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of a Bromoindole

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromoindole with an arylboronic acid.[2]

Materials:

  • Bromoindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the bromoindole, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow General Suzuki-Miyaura Workflow Start Combine Reactants: - Bromoindole - Boronic Acid - Pd Catalyst - Base Degas Degas & Add Solvent Start->Degas Heat Heat & Stir (e.g., 80-100°C) Degas->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

The choice between a 2-bromoindole and a 3-bromoindole as a synthetic intermediate has significant implications for reaction efficiency.

  • 2-Bromoindoles are the preferred substrates for palladium-catalyzed cross-coupling reactions. Their inherent electronic properties facilitate oxidative addition, generally leading to higher yields under milder conditions. For challenging couplings or sensitive substrates, starting with the 2-bromo isomer is a more robust strategy.

  • 3-Bromoindoles are less reactive and behave more like standard aryl bromides. Achieving high conversion often requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated, electron-rich ligands (e.g., Buchwald-type biarylphosphines) to promote the challenging oxidative addition step.

For drug development professionals, this reactivity difference is a critical design parameter. When planning a synthetic route, prioritizing the use of 2-bromoindoles for cross-coupling can streamline the synthesis, improve overall yield, and potentially reduce the cost and environmental impact of the process.

References

Comparative Guide: Tert-butyl 3-bromo-1H-indole-1-carboxylate as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-butyl 3-bromo-1H-indole-1-carboxylate with alternative precursors in the synthesis of kinase inhibitors. It includes a review of synthetic strategies, comparative data on reaction efficiency, and an overview of the biological targets for the resulting inhibitors, supported by experimental protocols and pathway visualizations.

Introduction: The Role of the Indole Scaffold in Kinase Inhibition

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds, including numerous kinase inhibitors.[1][2] Kinase inhibitors are crucial in cancer therapy and for treating inflammatory and neurodegenerative disorders by modulating signal transduction pathways.[2][3] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This compound has emerged as a key building block in this field. The bromine atom at the C-3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility during synthesis.[4] This guide evaluates the utility of this precursor against common alternatives.

Comparative Analysis of Precursors

The selection of a starting material is critical for the efficient synthesis of a target kinase inhibitor. Here, we compare this compound with other commonly used precursors.

PrecursorKey Reaction TypesAdvantagesDisadvantagesRepresentative Kinase Targets
This compound Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling- Stable and soluble due to Boc group- Commercially available- Versatile for C-C, C-N, and C-O bond formation at C-3- Requires Boc deprotection step- Bromide is less reactive than iodide in some couplingsEGFR, CDK2, ROCK, c-Met
Tert-butyl 3-iodo-1H-indole-1-carboxylate Suzuki-Miyaura Coupling, Heck Coupling- Higher reactivity of the C-I bond can lead to milder reaction conditions and higher yields- Generally more expensive than the bromo-analogue- Potential for lower stabilityCdc7, CHK1
Indole-3-carboxaldehyde Reductive Amination, Wittig Reaction, Knoevenagel Condensation- Direct route to amines and complex side chains- Does not require a transition metal catalyst for many reactions- Less versatile for direct arylation compared to halo-indolesEGFR, PI3K/AKT
Azaindole Derivatives (e.g., 3-Bromo-5-azaindole) Suzuki-Miyaura Coupling, Stille Coupling- The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving target binding- Can modulate pKa and solubility[5]- Synthesis of the core structure can be more complex- Altered electronics can affect reactivityc-Met, CHK1, Cdc7[5]
Oxindole Derivatives Aldol Condensation, Michael Addition- Precursor for inhibitors that bind to the ATP pocket in a different conformation- The core structure is chemically distinct from indole, leading to different biological profilesCDK2[6]
Experimental Data: A Focus on Cross-Coupling Reactions

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. Below is a summary of representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental for building the core of many kinase inhibitors.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O~85-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O~80-90
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMF~70-85

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.[7]

Table 2: Representative Yields for Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventYield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~80-95
AnilinePd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane~75-90
BenzylaminePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene~80-90

Note: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and depends on the specific amine substrate.[8][9]

Methodologies and Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the vessel by evacuating and backfilling with an inert gas three times.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.[10]

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.)

  • Phosphine ligand (e.g., Xantphos, 0.04-0.1 equiv.)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent, followed by the amine and then this compound.

  • Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from this compound to a final kinase inhibitor candidate, followed by biological evaluation.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A tert-butyl 3-bromo-1H-indole-1-carboxylate B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) A->B C Coupled Intermediate B->C D Boc Deprotection (e.g., with TFA or HCl) C->D E Final Functionalization (e.g., Amide Coupling) D->E F Purified Kinase Inhibitor E->F G Biochemical Assay (e.g., Kinase Activity IC50) F->G Biological Screening H Cell-Based Assay (e.g., Anti-proliferation GI50) G->H I In Vivo Studies (e.g., Xenograft Model) H->I

Caption: Synthetic and evaluation workflow for a kinase inhibitor.

Targeted Signaling Pathway: EGFR/PI3K/AKT

Many indole-based kinase inhibitors target key nodes in cell growth and survival pathways, such as the EGFR/PI3K/AKT pathway, which is often dysregulated in cancer.[2]

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indole-Based Kinase Inhibitor Inhibitor->EGFR Inhibitor->PI3K

Caption: Inhibition of the EGFR/PI3K/AKT signaling pathway.

Logical Relationship: Precursor Choice and Synthetic Strategy

The choice of precursor directly influences the required synthetic steps. This diagram illustrates the decision-making process based on the desired final structure.

G cluster_bond Key Bond Formation cluster_precursor Precursor Choice cluster_reaction Reaction Type Start Desired Kinase Inhibitor Structure Bond_CN C-N Bond (Aryl Amine) Start->Bond_CN Bond_CC C-C Bond (Aryl/Vinyl) Start->Bond_CC Bond_CO C-O Bond (Aryl Ether) Start->Bond_CO Prec_BromoIndole tert-butyl 3-bromo-1H-indole-1-carboxylate Bond_CN->Prec_BromoIndole Prec_Other Alternative Precursor (e.g., Aldehyde, Iodo-indole) Bond_CN->Prec_Other Bond_CC->Prec_BromoIndole Bond_CC->Prec_Other Bond_CO->Prec_BromoIndole React_BH Buchwald-Hartwig Amination Prec_BromoIndole->React_BH React_Suzuki Suzuki-Miyaura Coupling Prec_BromoIndole->React_Suzuki React_Other Other Reactions (e.g., Reductive Amination) Prec_Other->React_Other Prec_Other->React_Other

Caption: Logic for precursor selection based on target bond formation.

References

A Comparative Guide to Cross-Coupling Reactions of Tert-butyl 3-bromo-1H-indole-1-carboxylate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Tert-butyl 3-bromo-1H-indole-1-carboxylate is a key building block, and the selection of an appropriate cross-coupling reaction is critical for achieving optimal yields and purity in the synthesis of novel drug candidates and research compounds. This guide provides an objective comparison of various cross-coupling reactions with this substrate, supported by experimental data and detailed protocols.

This document summarizes the performance of several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as a photocatalytic C2-alkylation, with this compound. The data presented is collated from various scientific publications and aims to provide a clear, comparative overview to aid in reaction selection and optimization.

Yield Comparison of Cross-Coupling Reactions

The following table provides a summary of reported yields for different cross-coupling reactions with this compound and closely related analogues. It is important to note that reaction yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions used.

Reaction TypeCoupling PartnerCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Carbonylative Sonogashira 2-EthynylanisoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified81
Photocatalytic C2-Alkylation Boc-Alanine4CzIPN (photocatalyst)-Cesium CarbonateDMFrt18up to 77
Suzuki-Miyaura Coupling p-Tolylboronic AcidPd(OAc)₂SPhosK₂CO₃Water/Acetonitrile372465[1]
Heck Coupling Methyl AcrylatePdCl₂(dppf)-TEADMF50262[2]
Heck Coupling n-Butyl AcrylatePd(OAc)₂PPh₃TEANot SpecifiedNot SpecifiedNot Specified53
Buchwald-Hartwig Amination Various AminesBrettphos precatalystBrettphosLiHMDSTHFNot SpecifiedNot SpecifiedHigh (General)

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on published procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Carbonylative Sonogashira Coupling

This reaction introduces an alkynyl group at the C3 position of the indole ring.

Materials:

  • This compound

  • Alkyne (e.g., 2-ethynylanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Carbon monoxide source

Procedure: A general procedure involves the reaction of this compound with an alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under a carbon monoxide atmosphere.[3]

Photocatalytic C2-Alkylation

This method achieves dehalogenative C2 functionalization of the indole core.

Materials:

  • This compound

  • Aliphatic carboxylic acid (e.g., Boc-alanine)

  • Photocatalyst (e.g., 4CzIPN)

  • Base (e.g., Cesium Carbonate)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs

Procedure:

  • In a reaction vial, combine this compound (1.0 equiv), the aliphatic carboxylic acid (1.5 equiv), the photocatalyst (e.g., 3 mol%), and the base (2.0 equiv).

  • Seal the vial and purge with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Irradiate the reaction mixture with blue LEDs at room temperature for the specified time (e.g., 18-36 hours).

  • Upon completion, the reaction is worked up and the product purified by column chromatography.[4]

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds between the indole and a boronic acid derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., p-tolylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., water-acetonitrile mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (3.0 equiv), and the palladium catalyst/ligand system (e.g., 5 mol%).

  • Add the degassed solvent system.

  • Stir the reaction mixture at the specified temperature (e.g., 37 °C) for the required time (e.g., 24 hours) under an inert atmosphere.

  • After cooling to room temperature, the reaction is worked up by extraction and the product is purified by column chromatography.[1]

Heck Coupling

The Heck reaction introduces a vinyl group at the C3 position of the indole ring.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., Triethylamine - TEA)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a reaction flask, dissolve this compound, the alkene, the palladium catalyst, and TBAI in the anhydrous solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required time (e.g., 2 hours).

  • After completion, the reaction is cooled, diluted with a suitable solvent, and washed to remove the catalyst and salts.

  • The crude product is then purified, typically by column chromatography.[2]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Brettphos precatalyst)

  • Ligand (e.g., Brettphos)

  • Base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • The reaction is typically stirred at room temperature or heated until the starting material is consumed.

  • Workup involves quenching the reaction, extraction, and purification of the aminated product.

Visualizing Reaction Pathways

To further aid in understanding the experimental processes, the following diagrams illustrate a general workflow for a typical cross-coupling reaction and a decision-making pathway for selecting an appropriate reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base add_solids Add Solids to Flask reagents->add_solids glassware Oven-dried Glassware (Schlenk Flask/Vial) glassware->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to Target Temperature with Vigorous Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_cc start Desired Product Type? cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond aryl Aryl or Vinyl Group cc_bond->aryl Boronic Acid/Ester or Alkene alkynyl Alkynyl Group cc_bond->alkynyl Terminal Alkyne alkyl Alkyl Group cc_bond->alkyl Carboxylic Acid (Photocatalytic) buchwald Buchwald-Hartwig Amination cn_bond->buchwald Primary or Secondary Amine suzuki Suzuki-Miyaura Coupling aryl->suzuki Boronic Acid/Ester heck Heck Coupling aryl->heck Alkene sonogashira Sonogashira Coupling alkynyl->sonogashira photocatalytic Photocatalytic Alkylation alkyl->photocatalytic

References

A Comparative Guide to the Cost-Effective Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a critical intermediate in synthetic organic chemistry, serving as a versatile building block for a wide array of pharmacologically active compounds. The strategic placement of the bromine atom at the C-3 position provides a reactive handle for numerous cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group on the indole nitrogen offers stability and enhances solubility, facilitating complex molecular construction. This guide provides a comparative analysis of the two most common and cost-effective synthetic pathways starting from indole, supported by quantitative data and detailed experimental protocols to inform laboratory and process chemistry decisions.

Comparison of Primary Synthetic Strategies

The synthesis of this compound from indole is typically achieved via a two-step process. The key strategic decision is the sequence of these steps: (1) bromination of the indole ring followed by N-protection, or (2) N-protection of indole followed by bromination. While both routes utilize common and relatively inexpensive reagents, the overall yield, purity, and ease of handling often dictate the most cost-effective approach.

Route 1 involves the initial electrophilic bromination of indole at the highly reactive C-3 position, followed by the N-Boc protection of the resulting 3-bromoindole.

Route 2 reverses this sequence, starting with the N-Boc protection of indole to form a more stable, less reactive intermediate, which is then selectively brominated at the C-3 position.

Quantitative Data Summary

The following table summarizes the key performance metrics for each synthetic pathway, based on typical literature-reported outcomes.

Synthetic RouteStepKey ReagentsTypical Reaction Time (h)Typical Yield (%)Overall Yield (%)
Route 1 1a. BrominationIndole, N-Bromosuccinimide (NBS), DMF1 - 385 - 92%~77 - 87%
(Bromination First)1b. N-Boc Protection3-Bromoindole, Boc₂O, DMAP, DCM2 - 490 - 95%
Route 2 2a. N-Boc ProtectionIndole, Boc₂O, DMAP, DCM2 - 495 - 98%~88 - 95%
(Protection First)2b. BrominationN-Boc-Indole, NBS, DMF1 - 293 - 97%

Analysis: Route 2 (Protection-Bromination) generally demonstrates a higher overall yield. The initial protection of indole forms a stable, easily purified intermediate (tert-butyl 1H-indole-1-carboxylate). The subsequent bromination of this less activated ring is often cleaner and more selective than the direct bromination of the highly reactive indole, which can be prone to side reactions and over-bromination. This leads to a purer final product and simpler purification, enhancing its cost-effectiveness and scalability.

Experimental Protocols and Workflows

Route 1: Bromination-Protection Pathway

This route begins with the direct bromination of indole. While atom-economical, careful control of reaction conditions is crucial to maximize selectivity for the desired 3-bromo isomer.

Click to view detailed experimental protocols for Route 1

Step 1a: Synthesis of 3-Bromoindole

  • Materials: Indole, N-Bromosuccinimide (NBS), Anhydrous N,N-Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Protocol:

    • To a solution of indole (1.0 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-Bromosuccinimide (1.05 equiv.) in anhydrous DMF dropwise over 30 minutes.

    • Maintain the temperature at 0 °C and stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold deionized water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromoindole as a solid.

Step 1b: Synthesis of this compound

  • Materials: 3-Bromoindole, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Anhydrous Dichloromethane (DCM), Deionized Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Protocol:

    • To a solution of 3-bromoindole (1.0 equiv.) in anhydrous DCM, add DMAP (0.1 equiv.).

    • Add Boc₂O (1.2 equiv.) to the mixture at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Dilute the reaction mixture with DCM and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product as a solid.

G Indole Indole Reagent1a NBS, DMF 0 °C, 1-2h Indole->Reagent1a Bromoindole 3-Bromoindole Reagent1b Boc₂O, DMAP DCM, rt, 2-4h Bromoindole->Reagent1b FinalProduct Tert-butyl 3-bromo-1H-indole-1-carboxylate Reagent1a->Bromoindole Reagent1b->FinalProduct

Caption: Workflow for the Bromination-Protection Pathway (Route 1).
Route 2: Protection-Bromination Pathway

This preferred route involves protecting the indole nitrogen first, which moderates the reactivity of the ring and leads to a cleaner, more selective subsequent bromination step.

Click to view detailed experimental protocols for Route 2

Step 2a: Synthesis of Tert-butyl 1H-indole-1-carboxylate

  • Materials: Indole, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Anhydrous Dichloromethane (DCM), Deionized Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Protocol:

    • Dissolve indole (1.0 equiv.) and a catalytic amount of DMAP (0.1 equiv.) in anhydrous DCM.

    • Add Boc₂O (1.2 equiv.) portion-wise to the solution at room temperature.

    • Stir the mixture for 2-4 hours. Monitor the reaction's completion via TLC.

    • Upon completion, dilute the mixture with DCM. Wash with water and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, tert-butyl 1H-indole-1-carboxylate, is often of sufficient purity for the next step, or it can be quickly purified by flash chromatography if necessary.

Step 2b: Synthesis of this compound

  • Materials: tert-Butyl 1H-indole-1-carboxylate, N-Bromosuccinimide (NBS), Anhydrous N,N-Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Protocol:

    • Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous DMF and cool the solution to 0 °C in an ice bath under an inert atmosphere.

    • Add NBS (1.05 equiv.) portion-wise, ensuring the temperature remains at or below 5 °C.

    • Stir the reaction at 0 °C for 1 hour. Allow the reaction to warm to room temperature and stir for an additional hour, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by pouring it into a mixture of ice and water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure title compound.

G Indole Indole Reagent2a Boc₂O, DMAP DCM, rt, 2-4h Indole->Reagent2a BocIndole Tert-butyl 1H-indole-1-carboxylate Reagent2b NBS, DMF 0 °C to rt, 1-2h BocIndole->Reagent2b FinalProduct Tert-butyl 3-bromo-1H-indole-1-carboxylate Reagent2a->BocIndole Reagent2b->FinalProduct

Caption: Workflow for the Protection-Bromination Pathway (Route 2).

A Comparative Guide to the Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized indole scaffolds is a cornerstone of medicinal chemistry and drug development. Tert-butyl 3-bromo-1H-indole-1-carboxylate is a key building block, providing a handle for further molecular elaboration through cross-coupling reactions. This guide offers a comparative analysis of traditional and emerging green chemistry approaches for its synthesis, presenting experimental data to inform methodology selection based on efficiency, safety, and environmental impact.

At a Glance: Method Comparison

ParameterTraditional Method (NBS)Green Chemistry Method (Oxone-Halide)
Brominating Agent N-Bromosuccinimide (NBS)Sodium Bromide (NaBr) / Potassium Bromide (KBr)
Oxidant None (NBS is the bromine source)Oxone (Potassium peroxymonosulfate)
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)Acetonitrile
Byproducts Succinimide, residual halogenated solventSulfate salts, water
Environmental Impact Use of hazardous chlorinated solvents, organic wasteAvoids chlorinated solvents, inorganic byproducts
Safety Concerns NBS is a lachrymator and skin irritantOxone is a strong oxidizer
Typical Yield ~80-95%~85-95%
Reaction Temperature 0 °C to room temperatureRoom temperature

Traditional Synthesis: Electrophilic Bromination with N-Bromosuccinimide

The most common laboratory-scale synthesis of this compound involves the direct electrophilic bromination of the N-Boc protected indole using N-bromosuccinimide (NBS). This method is well-established and generally provides high yields.

Experimental Protocol:
  • Dissolution: Tert-butyl 1H-indole-1-carboxylate (1.0 eq.) is dissolved in a suitable solvent, typically anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of NBS: N-Bromosuccinimide (1.0-1.1 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Green Chemistry Approach: Oxone-Halide Mediated Bromination

In line with the principles of green chemistry, which advocate for the reduction of hazardous substances, an alternative pathway utilizing an Oxone-halide system has emerged. This approach avoids the use of halogenated solvents and generates bromine in situ from a benign salt, with water and inorganic salts as the primary byproducts.[1]

Experimental Protocol:
  • Reactant Mixture: To a solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq.) in acetonitrile, sodium bromide (NaBr) or potassium bromide (KBr) (1.2 eq.) is added.

  • Oxidant Addition: Oxone (2KHSO₅·KHSO₄·K₂SO₄) (1.2 eq.) is added to the mixture at room temperature.

  • Reaction: The reaction is stirred at room temperature, and its progress is monitored by TLC.

  • Work-up: Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and diluted with water. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash chromatography to yield this compound.[1]

Comparative Workflow and Logic

The following diagrams illustrate the key differences in the workflows of the traditional and green synthesis methods.

Traditional_vs_Green_Synthesis cluster_traditional Traditional Synthesis cluster_green Green Synthesis T_Start Boc-Indole T_Reaction Reaction at 0°C to RT T_Start->T_Reaction T_Reagents NBS DCM or DMF T_Reagents->T_Reaction T_Workup Quench (Na2S2O3) Organic Extraction T_Reaction->T_Workup T_Waste Succinimide Halogenated Solvent Waste T_Workup->T_Waste T_Product Tert-butyl 3-bromo- 1H-indole-1-carboxylate T_Workup->T_Product G_Start Boc-Indole G_Reaction Reaction at RT G_Start->G_Reaction G_Reagents NaBr / Oxone Acetonitrile G_Reagents->G_Reaction G_Workup Quench (Na2S2O3) Organic Extraction G_Reaction->G_Workup G_Waste Inorganic Salts (Sulfates) G_Workup->G_Waste G_Product Tert-butyl 3-bromo- 1H-indole-1-carboxylate G_Workup->G_Product

Caption: Comparative workflow of traditional versus green synthesis.

Signaling Pathways and Logical Relationships

The underlying chemical logic for both methods is electrophilic aromatic substitution on the electron-rich indole ring. However, the generation of the electrophilic bromine species differs significantly, impacting the overall greenness of the process.

Reaction_Logic cluster_traditional_logic Traditional Logic cluster_green_logic Green Logic NBS N-Bromosuccinimide (NBS) ElectrophilicBr_T Electrophilic Bromine (δ+ on Br) NBS->ElectrophilicBr_T Direct Source BocIndole_T Boc-Indole Product_T 3-Bromo-Boc-Indole BocIndole_T->Product_T Nucleophilic Attack ElectrophilicBr_T->Product_T Succinimide Succinimide byproduct NaBr Sodium Bromide (NaBr) Br2 In situ Br2 Generation NaBr->Br2 Oxidized by Oxone Oxone Oxone->Br2 SulfateWaste Sulfate Salt Byproducts Oxone->SulfateWaste Reduction ElectrophilicBr_G Electrophilic Bromine Br2->ElectrophilicBr_G Product_G 3-Bromo-Boc-Indole ElectrophilicBr_G->Product_G BocIndole_G Boc-Indole BocIndole_G->Product_G Nucleophilic Attack

Caption: Logical flow of bromine activation in each synthetic approach.

Conclusion

Both the traditional NBS-based method and the greener Oxone-halide system provide efficient routes to this compound. While the NBS method is robust and widely practiced, the Oxone-halide approach offers significant advantages in terms of environmental impact and safety by avoiding hazardous reagents and solvents. For laboratories and manufacturing processes aiming to adopt more sustainable practices, the Oxone-halide system represents a compelling alternative without compromising on yield or reaction efficiency. The choice of method will ultimately depend on the specific requirements of the research or production context, including scale, cost, and commitment to green chemistry principles.

References

Safety Operating Guide

Safe Disposal of Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 3-bromo-1H-indole-1-carboxylate, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. All handling and disposal operations must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1][2][3]P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water/...[1] P332+P317: If skin irritation occurs: Get medical help.[1]
Eye Irritation (Category 2)Causes serious eye irritation.[1][2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1][2][3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P319: Get medical help if you feel unwell.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.[5]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through an approved waste disposal plant.[2][5] Do not dispose of this chemical into drains or the environment.[2][4]

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and appropriate container for chemical waste. The container should be compatible with the chemical.

    • Label the container with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area for hazardous waste.

    • Keep the container tightly closed.[1][2]

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Documentation:

    • Maintain a log of the waste, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the SDS and any other relevant information about the waste.

  • Handling Spills:

    • In the event of a spill, evacuate personnel from the immediate area.

    • Avoid breathing dust or vapors.[1][4]

    • Wear the appropriate PPE as listed above.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or vacuum the absorbed material and place it into a sealed container for disposal.[2][4]

    • Do not let the chemical enter drains.[2][4]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Package and Label Waste (Sealed, Labeled Container) B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Arrange for Pickup and Final Disposal E->F

Caption: Procedural workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the specific protocols of your institution or the regulations of your local jurisdiction. Always consult your institution's EHS department for detailed guidance on chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 3-bromo-1h-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Tert-butyl 3-bromo-1h-indole-1-carboxylate, a compound that presents risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to these protocols is critical for minimizing exposure and ensuring safe operational workflow and disposal.

Proper handling and disposal of this chemical are crucial for laboratory safety and environmental responsibility. The following sections detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Transferring Solids - Eye/Face Protection: Chemical safety goggles and a face shield.[4][5][6] - Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] - Skin and Body Protection: A lab coat worn over long-sleeved clothing and long pants.[7] - Respiratory Protection: Use of a certified respirator (e.g., N95 or higher) is recommended, especially if the process may generate dust.[7]
Working with Solutions - Eye/Face Protection: Chemical safety goggles.[2][8] - Hand Protection: Chemical-resistant gloves.[2][8] - Skin and Body Protection: Lab coat.[7]
Cleaning and Decontamination - Eye/Face Protection: Chemical safety goggles and a face shield.[4][5][6] - Hand Protection: Heavy-duty, chemical-resistant gloves. - Skin and Body Protection: Chemical-resistant apron over a lab coat.[4]
Waste Disposal - Eye/Face Protection: Chemical safety goggles and a face shield.[4][5][6] - Hand Protection: Chemical-resistant gloves.[4][6] - Skin and Body Protection: Lab coat.[7]

Operational Plan: A Step-by-Step Workflow

To ensure a safe handling process from start to finish, a clear and structured operational plan is essential. The following flowchart outlines the key steps for working with this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Decontaminate Workspace prep_ppe->prep_workspace weigh Weigh Solid in a Ventilated Enclosure prep_workspace->weigh Proceed to Handling transfer Transfer Solid to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Halogenated Organic Waste Container decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Properly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Operational Workflow Diagram

Detailed Experimental Protocols

Weighing and Transferring the Solid Compound:

  • Work in a Ventilated Area: All handling of the solid chemical should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[2][8]

  • Use Appropriate Tools: Utilize a clean spatula and a weigh boat for accurate measurement.[9][10] To prevent spills, avoid pouring the powder directly from the storage container.[2]

  • Minimize Dust Generation: Transfer the solid in small increments to reduce the potential for creating dust.[2]

  • Immediate Cleanup: Clean any spills immediately using a wet cleaning method or a HEPA vacuum; dry sweeping is not recommended as it can disperse the powder.[2]

Disposal Plan

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure compliance with safety regulations.

Waste Type Disposal Procedure
Solid Chemical Waste - Collect in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[11] - Do not mix with non-halogenated waste.[12]
Contaminated Labware (disposable) - Place in a sealed bag and dispose of in the solid halogenated organic waste container.
Contaminated Solvents - Collect in a designated "Halogenated Organic Solvents" waste container.[1][12] - Ensure the container is kept closed when not in use.[1]
Contaminated PPE (gloves, etc.) - Dispose of in the solid halogenated organic waste container.

PPE Selection Logic

The choice of PPE is directly related to the specific handling procedure and the potential for exposure. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE Selection Logic for Handling this compound start Start: Assess Handling Procedure is_solid Handling Solid Powder? start->is_solid is_solution Working with Solution? is_solid->is_solution No ppe_solid Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator Recommended is_solid->ppe_solid Yes is_cleanup Cleanup or Disposal? is_solution->is_cleanup No ppe_solution Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat is_solution->ppe_solution Yes ppe_cleanup Required PPE: - Safety Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron - Lab Coat is_cleanup->ppe_cleanup Yes end End: Proceed with Caution is_cleanup->end No ppe_solid->end ppe_solution->end ppe_cleanup->end

PPE Selection Flowchart

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.